2-Mercapto-L-histidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNKWWBXNSNIAR-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=S)N1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021728 | |
| Record name | L-Thiolhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2002-22-4 | |
| Record name | (αS)-α-Amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Thiolhistidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Thiolhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-α-amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOHISTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH6EDB26P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
An In-Depth Technical Guide to the Discovery and Isolation of 2-Mercapto-L-histidine
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Intermediate in Thione Biosynthesis
The journey into the intricate world of sulfur-containing amino acids has revealed fascinating molecules with profound biological activities. Among these, 2-Mercapto-L-histidine (2-MH) stands out not as an end-product of a metabolic pathway, but as a crucial, often transient, intermediate in the biosynthesis of the potent antioxidant, ergothioneine. This guide provides a comprehensive technical overview of the discovery, isolation, synthesis, and characterization of 2-Mercapto-L-histidine, tailored for the scientific community engaged in natural product chemistry, enzymology, and drug discovery. Our narrative is built upon a foundation of scientific integrity, offering not just protocols, but the rationale behind the experimental choices, ensuring a self-validating system of knowledge for the discerning researcher.
The Serendipitous Discovery: A Precursor to a Potent Antioxidant
The story of 2-Mercapto-L-histidine is intrinsically linked to the much older discovery of ergothioneine, a unique sulfur-containing derivative of histidine, first isolated from the ergot fungus Claviceps purpurea in 1909. For decades, the biosynthetic pathway of ergothioneine remained a puzzle. It wasn't until the advent of more sophisticated analytical techniques and molecular biology tools that the role of 2-Mercapto-L-histidine as a key intermediate was unveiled.
Early biosynthetic studies in microorganisms like Neurospora crassa and Mycobacterium smegmatis pointed towards a direct sulfuration of the imidazole ring of histidine. The definitive identification of 2-Mercapto-L-histidine as this intermediate was a pivotal moment, confirming that the biosynthesis of ergothioneine proceeds through a distinct pathway involving the direct attachment of a sulfur atom to the C2 position of the histidine imidazole ring. This discovery opened new avenues for research into the enzymology of this unique C-S bond formation.
Isolation from Biological Sources: A Microbiological Approach
The primary sources for the isolation of 2-Mercapto-L-histidine are microorganisms known to produce ergothioneine, such as various species of fungi and bacteria. The isolation process, while challenging due to the compound's potential instability and low intracellular concentrations, can be achieved through a systematic approach involving microbial fermentation followed by targeted purification.
Microbial Fermentation
Industrial production of L-histidine has been extensively optimized, and these methodologies provide a robust starting point for producing its 2-mercapto derivative.[1] The choice of microbial strain is critical, with high-yield ergothioneine producers being the most suitable candidates.
Protocol 1: General Microbial Fermentation for 2-Mercapto-L-histidine Production
-
Strain Selection and Inoculum Preparation:
-
Select a high-yield ergothioneine-producing microorganism (e.g., a genetically modified strain of Escherichia coli or Corynebacterium glutamicum).
-
Prepare a seed culture by inoculating a suitable liquid medium and incubating under optimal growth conditions (e.g., 30-37°C with agitation).
-
-
Fermentation:
-
Inoculate the production fermentation medium with the seed culture. The medium should be rich in nutrients, including a carbon source (e.g., glucose), a nitrogen source (e.g., ammonium sulfate, yeast extract), and essential minerals.
-
Maintain the fermentation under controlled aerobic conditions, monitoring and adjusting pH, temperature, and dissolved oxygen levels to maximize biomass and product yield.
-
-
Harvesting:
-
After a predetermined fermentation period (typically 48-72 hours), harvest the microbial cells by centrifugation. The supernatant can be discarded, as 2-Mercapto-L-histidine is primarily an intracellular product.
-
Purification of 2-Mercapto-L-histidine
The purification of 2-Mercapto-L-histidine from the cell lysate requires a multi-step approach to separate it from other cellular components.
Protocol 2: Purification of 2-Mercapto-L-histidine from Microbial Biomass
-
Cell Lysis:
-
Resuspend the harvested cell pellet in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Lyse the cells using mechanical methods (e.g., sonication, French press) or enzymatic digestion (e.g., lysozyme).
-
-
Clarification:
-
Centrifuge the cell lysate at high speed to remove cell debris, yielding a clarified supernatant containing 2-Mercapto-L-histidine.
-
-
Ion-Exchange Chromatography:
-
Apply the clarified supernatant to a strongly acidic cation-exchange chromatography column.[2]
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound 2-Mercapto-L-histidine using a linear gradient of increasing salt concentration or a stepwise increase in pH.
-
-
Precipitation and Crystallization:
-
Pool the fractions containing 2-Mercapto-L-histidine, identified by a suitable analytical method (e.g., HPLC).
-
Concentrate the pooled fractions under reduced pressure.
-
Adjust the pH of the concentrated solution to near the isoelectric point of 2-Mercapto-L-histidine (around pH 6.5) using a base such as ammonium hydroxide to induce precipitation.[3] The addition of a salt like sodium chloride can aid in this process.[4]
-
Collect the precipitate by filtration, wash with cold water and ethanol, and dry under vacuum to yield purified 2-Mercapto-L-histidine.[3]
-
Chemical Synthesis: The Bromolactone Approach
The first chemical synthesis of 2-Mercapto-L-histidine was reported in 1985 and utilized a bromolactone derivatization of histidine to facilitate the insertion of sulfur at the C2 position. This method, while requiring careful execution, provides a reliable route to the molecule for researchers who do not have access to microbial fermentation facilities.
Protocol 3: Chemical Synthesis of 2-Mercapto-L-histidine via Bromolactone Intermediate
Disclaimer: This protocol is a generalized representation based on established chemical principles and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Protection of L-Histidine:
-
Protect the amino and carboxyl groups of L-histidine to prevent side reactions. A common strategy is the formation of an N-Boc (tert-butyloxycarbonyl) protected methyl ester.
-
-
Bromolactonization:
-
Treat the protected L-histidine with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent. This reaction proceeds via an electrophilic attack on the imidazole ring, leading to the formation of a bromolactone intermediate.
-
-
Thiolation:
-
React the bromolactone intermediate with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. This step displaces the bromide and opens the lactone ring, introducing the thiol group at the C2 position.
-
-
Deprotection:
-
Remove the protecting groups from the amino and carboxyl functionalities. For example, the Boc group can be removed with trifluoroacetic acid (TFA), and the methyl ester can be hydrolyzed under basic conditions.
-
-
Purification:
-
Purify the crude 2-Mercapto-L-histidine using techniques similar to those described in the isolation from biological sources, such as ion-exchange chromatography and crystallization.
-
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of isolated or synthesized 2-Mercapto-L-histidine. A combination of spectroscopic and analytical techniques should be employed.
| Property | Value/Observation | Technique |
| Molecular Formula | C₆H₉N₃O₂S | Mass Spectrometry |
| Molecular Weight | 187.22 g/mol | Mass Spectrometry |
| Appearance | Off-white to slightly yellow powder | Visual Inspection |
| ¹H NMR (D₂O) | Predicted δ (ppm): ~3.2-3.4 (m, 2H, β-CH₂), ~4.0-4.2 (t, 1H, α-CH), ~7.0-7.2 (s, 1H, imidazole C4-H), ~7.8-8.0 (s, 1H, imidazole C2-H) | ¹H NMR Spectroscopy |
| ¹³C NMR (D₂O) | Predicted δ (ppm): ~28 (β-C), ~55 (α-C), ~118 (C4), ~130 (C5), ~165 (C2-S), ~175 (C=O) | ¹³C NMR Spectroscopy |
| Mass Spectrum (ESI+) | m/z 188.1 [M+H]⁺, with characteristic fragmentation | LC-MS/MS |
| FTIR | Characteristic peaks for N-H, C=O, C=C, and S-H stretching | FTIR Spectroscopy |
Table 1: Physicochemical and Spectroscopic Data for 2-Mercapto-L-histidine
NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for structural elucidation. The predicted chemical shifts in Table 1 are based on the structure of 2-Mercapto-L-histidine and data from similar compounds. The presence of the thiol group at the C2 position of the imidazole ring will significantly influence the chemical shifts of the imidazole protons and carbons compared to native histidine.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a sensitive technique for determining the molecular weight of 2-Mercapto-L-histidine. Tandem mass spectrometry (MS/MS) can provide valuable structural information through fragmentation analysis. The fragmentation pattern of protonated histidine typically involves the loss of water and carbon monoxide.[5] For 2-Mercapto-L-histidine, fragmentation is expected to involve the loss of water, carbon monoxide, and potentially fragments related to the thioimidazole ring.
Biological Role and Significance: The EgtB Enigma
The primary known biological role of 2-Mercapto-L-histidine is as a direct precursor in the biosynthesis of ergothioneine. This conversion is catalyzed by a fascinating class of enzymes, with the non-heme iron enzyme EgtB being a key player in the bacterial pathway.
The catalytic mechanism of EgtB involves the O₂-dependent formation of a C-S bond between γ-glutamyl cysteine and N-α-trimethyl histidine.[6][7] Structural and mechanistic studies suggest that the reaction is initiated by an iron(III)-complexed thiyl radical that attacks the imidazole ring of the histidine derivative.[6][8] This unique enzymatic reaction is a testament to the diverse catalytic strategies employed in nature.
Beyond its role as a biosynthetic intermediate, 2-Mercapto-L-histidine itself exhibits antioxidant and metal-chelating properties, although generally less potent than its downstream product, ergothioneine. Its ability to scavenge free radicals and chelate redox-active metal ions contributes to the overall antioxidant capacity of the cell.
Future Perspectives
The study of 2-Mercapto-L-histidine is still a burgeoning field. While its role in ergothioneine biosynthesis is well-established, further research is needed to fully elucidate its own potential biological activities. The development of more efficient and scalable methods for its isolation and synthesis will be crucial for enabling these future investigations. Furthermore, a deeper understanding of the enzymatic machinery responsible for its formation, particularly the intricate mechanism of EgtB, could inspire the development of novel biocatalysts for synthetic chemistry. As our appreciation for the importance of sulfur-containing metabolites in health and disease continues to grow, 2-Mercapto-L-histidine is poised to emerge from the shadow of its more famous derivative and become a subject of intense scientific inquiry in its own right.
References
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Preparation of 2'- 13 C-L-Histidine Starting from 13 C-Thiocyanate: Synthetic Access to Any Site-Directed Stable Isotope Enriched L-Histidine. Molecules. [Link]
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Ergothioneine in a Peptide: Substitution of Histidine with 2-Thiohistidine in Bioactive Peptides. PMC. [Link]
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-
PROCESS FOR PREPARING L-HISTIDINE. European Patent Office. [Link]
-
Structure of the sulfoxide synthase EgtB from the ergothioneine biosynthetic pathway. Angewandte Chemie International Edition. [Link]
-
The ¹H NMR spectra of (a) l-histidine·HCl·H₂O, (b) l-histidine-A and... ResearchGate. [Link]
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(PDF) Preparation of 2'-C-L-Histidine Starting from C-Thiocyanate: Synthetic Access to Any Site-Directed Stable Isotope Enriched L-Histidine. ResearchGate. [Link]
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(PDF) HPLC-ELSD, HPLC-MS, and LC-MS investigation of spontaneous oscillatory reactions of L-histidine. ResearchGate. [Link]
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A Microbial Transporter of the Dietary Antioxidant Ergothioneine. PMC. [Link]
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A Review of Novel Antioxidant Ergothioneine: Biosynthesis Pathways, Production, Function and Food Applications. National Institutes of Health. [Link]
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The catalytic mechanism of sulfoxide synthases. PubMed. [Link]
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Histidine Biosynthesis. PMC. [Link]
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Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. PubMed. [Link]
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Studies on Histidine Fermentation: Part I. l-Histidine Production by Histidine Analog-resistant Mutants from Several Bacteria. SciSpace. [Link]
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The biology of ergothioneine, an antioxidant nutraceutical. PMC. [Link]
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Sulfoxide synthase versus cysteine dioxygenase reactivity in a non-heme iron enzyme. Research Explorer - The University of Manchester. [Link]
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The Biosynthesis of Ergothioneine and Histidine by Claviceps purpurea. CORE. [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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An Effective Method for Isolating Ergothioneine Analogues for Use in Peptide Synthesis: 2-Thiohistidine and Fmoc-2-Thiohistidine. PubMed. [Link]
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Studies on Histidine Fermentation: Part I. l-Histidine Production by Histidine Analog-resistant Mutants from Several Bacteria. SciSpace. [Link]
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Structure of the Sulfoxide Synthase EgtB from the Ergothioneine Biosynthetic Pathway. ResearchGate. [Link]
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LC-MS/MS ANALYSIS FOR PEPTIDES USING HUMAN BRADYKININ AND TWO OF ITS FRAGMENTS AS MODEL MOLECULES. Farmacia Journal. [Link]
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Validation of an Aqueous Normal Phase Chromatography Method for the Analysis of Ergothioneine in Commercial Mushrooms. LCGC International. [Link]
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Fragmentation mass spectrum of the amino acid histidine at nominal mass... ResearchGate. [Link]
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Structure of the sulfoxide synthase EgtB from the ergothioneine biosynthetic pathway.. Semantic Scholar. [Link]
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Analysis of Ergothioneine Using Surface-Enhanced Raman Scattering: Detection in Mushrooms. MDPI. [Link]
-
A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Chemical Shifts and Hydrogen Bonding in Histidine. Oldfield Group Website - University of Illinois. [Link]
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Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
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Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra. PMC. [Link]
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Synthesis pathways of 2-Mercapto-L-histidine
An In-Depth Technical Guide to the Synthesis of 2-Mercapto-L-histidine
Executive Summary
2-Mercapto-L-histidine (2-MLH) is a sulfur-containing derivative of the essential amino acid L-histidine, distinguished by a sulfhydryl (-SH) group at the second position of the imidazole ring. This structural modification imparts unique antioxidant and metal-chelating properties. Critically, 2-MLH is the direct biosynthetic precursor to L-ergothioneine, a potent and stable antioxidant that humans can only acquire through dietary sources.[1][2] The growing interest in L-ergothioneine for applications in pharmaceuticals, cosmetics, and food preservation has intensified the need for efficient and scalable methods to produce its key intermediate, 2-MLH.[3] This guide provides a comprehensive technical overview of the primary synthesis pathways for 2-Mercapto-L-histidine, targeting researchers and drug development professionals. We will explore the nuances of natural biosynthetic routes, detail strategies for chemical and chemo-enzymatic synthesis, and present methodologies for fermentative production and subsequent purification.
Chapter 1: The Molecular Landscape of 2-Mercapto-L-histidine
Chemical Structure and Physicochemical Properties
2-Mercapto-L-histidine, with the IUPAC name (2S)-2-amino-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid, is structurally analogous to L-histidine.[2][4] The introduction of the thiol group significantly alters the electron distribution within the imidazole ring and provides a reactive nucleophilic center, which is central to its biological activity.[]
Table 1: Physicochemical Properties of 2-Mercapto-L-histidine
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂S | [2] |
| Molecular Weight | 187.22 g/mol | [2] |
| CAS Number | 2002-22-4 | [4] |
| Appearance | Colorless Crystals / Slightly yellow powder | [1][] |
| Solubility | Water-soluble | [] |
| Key Functional Groups | α-amino group, Carboxylic acid group, Thiol group, Imidazole ring | [] |
Biological Significance and Rationale for Synthesis
The scientific impetus for synthesizing 2-MLH is twofold:
-
Role as an Antioxidant: The thiol group is a potent scavenger of reactive oxygen species (ROS), enabling 2-MLH to protect cells from oxidative damage.[2][] It can also chelate metal ions, preventing them from participating in harmful Fenton-like reactions that generate free radicals.[2]
-
Precursor to L-Ergothioneine: 2-MLH is the penultimate intermediate in the biosynthesis of L-ergothioneine.[2] L-ergothioneine is synthesized naturally only by certain fungi and bacteria but accumulates in human tissues where it serves as a major cytoprotective agent.[] Developing robust synthesis methods for 2-MLH is therefore a critical step toward the industrial production of L-ergothioneine.
Chapter 2: Natural Biosynthesis Pathways
Nature has evolved elegant and efficient enzymatic pathways to synthesize 2-MLH from L-histidine. These pathways are found exclusively in specific fungi and bacteria.[2][6] Understanding these natural routes provides the foundational logic for developing biocatalytic and fermentative production strategies. The core reaction is the attachment of a sulfur atom to the C2 position of the imidazole ring of L-histidine.
The Centrality of L-Histidine Supply
All biosynthetic routes are fundamentally dependent on the cellular pool of L-histidine.[4] L-histidine biosynthesis is a metabolically demanding, ten-step pathway that is tightly regulated by feedback inhibition, where L-histidine itself inhibits the first enzyme, ATP-phosphoribosyl transferase.[4][7] For any fermentative process, ensuring a high flux towards L-histidine by overcoming this native regulation is a prerequisite for achieving high yields of 2-MLH.[4]
Aerobic Biosynthesis Routes
Aerobic pathways utilize molecular oxygen and are the most studied routes for 2-MLH and ergothioneine production. Two distinct pathways are well-characterized.[6]
-
The Fungal Pathway (Neurospora crassa): This pathway is remarkably efficient, requiring only two primary enzymes, Egt1 and Egt2.[8]
-
Egt1: A bifunctional enzyme that first catalyzes the trimethylation of the α-amino group of L-histidine using S-adenosylmethionine (SAM) to produce hercynine. It then catalyzes the formation of a C-S bond between hercynine and a sulfur donor (L-cysteine) to form hercynylcysteine sulfoxide.
-
Egt2: A C-S lyase that cleaves the sulfoxide intermediate to release L-ergothioneine.
-
-
The Mycobacterial Pathway (Mycobacterium smegmatis): This pathway is more complex, involving a cluster of five genes (egtA, B, C, D, E).[8]
-
EgtA: A methyltransferase that converts L-histidine to hercynine.[8]
-
EgtD: A γ-glutamylcysteine synthetase-like enzyme that provides the sulfur donor.
-
EgtB: A key sulfoxide synthase that catalyzes the crucial C-S bond formation between hercynine and the sulfur donor, forming hercynyl-γ-glutamylcysteine sulfoxide.[2]
-
EgtC: A glutaminase that removes the glutamate group.
-
EgtE: A pyridoxal 5'-phosphate (PLP)-dependent β-lyase that cleaves the intermediate to yield L-ergothioneine.[9]
-
While these pathways produce L-ergothioneine, 2-MLH is the foundational structure onto which the sulfur is added (after methylation to hercynine). The enzymatic machinery, particularly EgtB in mycobacteria, provides a blueprint for the direct sulfuration of histidine derivatives.[2][6]
Chapter 3: Chemical Synthesis Strategies
While biosynthesis is elegant, chemical synthesis offers versatility for producing analogs and achieving high purity without complex biological systems. The primary challenge lies in the selective functionalization of the imidazole ring at the C2 position without affecting the chiral center of the amino acid backbone.
Foundational Strategy: Bromolactone Derivatization
A historically significant method for synthesizing 2-MLH was first reported in 1985 and involves the use of a bromolactone derivative of histidine.[2] This approach locks the stereochemistry and activates the imidazole ring for subsequent sulfur insertion.
Causality of Experimental Choices:
-
Protection: The amino and carboxyl groups of L-histidine must be protected to prevent side reactions during the aggressive halogenation and thiolation steps.
-
Derivatization: Creating the bromolactone intermediate serves a dual purpose: it protects the backbone and activates the C2 position of the imidazole ring, making it susceptible to nucleophilic attack.
-
Sulfur Introduction: A sulfur nucleophile, such as sodium hydrosulfide or thiourea, is used to displace the activating group and install the thiol functionality.
-
Deprotection: The final step involves the careful removal of the protecting groups to yield the final 2-Mercapto-L-histidine product.
Generalized Protocol for Chemical Synthesis
The following protocol is a generalized representation based on principles of histidine modification.[2][4]
Step 1: Protection of L-Histidine
-
Suspend L-histidine in a suitable solvent (e.g., methanol).
-
Add thionyl chloride dropwise at 0°C to protect the carboxylic acid as a methyl ester.
-
Add a suitable protecting group for the amino group, such as Boc anhydride (Di-tert-butyl dicarbonate), in the presence of a base (e.g., triethylamine).
-
Purify the fully protected L-histidine derivative by column chromatography.
Step 2: Activation and Thiolation of the Imidazole Ring
-
Dissolve the protected histidine in an inert solvent (e.g., tetrahydrofuran, THF).
-
Cool the solution to a low temperature (e.g., -78°C).
-
Add a strong base like n-butyllithium to deprotonate the imidazole ring, followed by a halogenating agent (e.g., N-bromosuccinimide) to introduce a bromine atom at the C2 position.
-
Introduce a sulfur source, such as tert-butyl mercaptan, under conditions that facilitate nucleophilic aromatic substitution. This step may require a catalyst.
-
Quench the reaction and purify the sulfur-containing intermediate.
Step 3: Deprotection
-
Treat the intermediate with a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc and other protecting groups simultaneously.
-
Remove the solvent under reduced pressure.
-
Purify the final 2-Mercapto-L-histidine product using recrystallization or preparative HPLC.
Chapter 4: Fermentative Production and Purification
Leveraging microbial cell factories is a highly promising approach for the large-scale, sustainable production of 2-MLH and ergothioneine. This involves metabolically engineering suitable host organisms.
Host Selection and Metabolic Engineering
Corynebacterium glutamicum and Escherichia coli are common host organisms due to their well-understood genetics and rapid growth.[10] C. glutamicum is particularly advantageous as it is generally recognized as safe (GRAS), making it suitable for producing food-grade and pharmaceutical compounds.[10]
Key Engineering Strategies:
-
Pathway Introduction: Heterologously express the biosynthetic genes (e.g., the egt gene cluster from M. smegmatis) in the host organism.[3]
-
Enhancing Precursor Flux: Overexpress key enzymes in the L-histidine and L-cysteine biosynthetic pathways to increase the pool of necessary precursors.[10] For instance, enhancing the pentose phosphate pathway has been shown to be crucial for increasing L-histidine production.[10]
-
Eliminating Competing Pathways: Knock out genes responsible for the degradation of L-histidine or its diversion into other metabolic routes, such as histamine production.[4][11]
Detailed Protocol: Lab-Scale Fermentation
This protocol describes a typical batch fermentation process using an engineered C. glutamicum strain.[10][12]
Step 1: Seed Culture Preparation
-
Inoculate a single colony of the engineered C. glutamicum strain into 5 mL of a rich medium (e.g., LB or BHI broth) containing the appropriate antibiotic for plasmid maintenance.
-
Incubate at 30°C with shaking at 200 rpm for 16-24 hours.
Step 2: Bioreactor Inoculation and Fermentation
-
Prepare the fermentation medium. A typical medium contains a carbon source (e.g., 4% glucose), a nitrogen source (e.g., ammonium sulfate, corn steep liquor), phosphate sources (KH₂PO₄, K₂HPO₄), magnesium sulfate, and trace elements.[12]
-
Sterilize the bioreactor containing the medium by autoclaving.
-
Inoculate the bioreactor with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of ~0.1.
-
Maintain fermentation conditions: Temperature at 30°C, pH controlled at 7.0 (using NH₄OH), and dissolved oxygen (DO) maintained above 20% by adjusting agitation and aeration rates.[10][12]
-
Run the fermentation for 48-96 hours, taking samples periodically to monitor cell growth (OD₆₀₀) and product formation (via HPLC analysis).
Step 3: Product Extraction and Purification
-
Harvest the cells by centrifugation (e.g., 8,000 x g for 15 minutes).
-
Resuspend the cell pellet in a lysis buffer and lyse the cells using methods like sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
The supernatant, containing 2-MLH, is then subjected to purification, typically using ion-exchange chromatography followed by reversed-phase HPLC for high purity.
Table 2: Comparison of Production Methods for Ergothioneine/Intermediates
| Method | Host/System | Typical Titer (g/L) | Key Advantages | Key Challenges | Source |
| Natural Extraction | Mushrooms (e.g., C. purpurea) | Low (variable) | Natural source, market acceptance | Low yield, resource-intensive, inconsistent | [3] |
| Fermentation | Engineered C. glutamicum | 0.2 - 1.5 | Scalable, sustainable, controlled process | Strain stability, precursor supply, feedback inhibition | [10] |
| Chemical Synthesis | Organic Solvents | N/A (Yield-based) | High purity, analog synthesis, predictable | Multi-step, harsh reagents, stereocontrol | [2][9] |
| In-vitro Biocatalysis | Isolated Enzymes | Variable | High specificity, mild conditions | Enzyme stability, cofactor regeneration cost | [3] |
Chapter 5: Conclusion and Future Outlook
The synthesis of 2-Mercapto-L-histidine stands at a critical intersection of biochemistry, organic chemistry, and biotechnology. While chemical synthesis provides a reliable route for lab-scale production and analog generation, metabolic engineering and fermentation hold the greatest promise for industrial-scale manufacturing. Future advancements will likely focus on:
-
Discovery of Novel Enzymes: Prospecting for new, more efficient sulfoxide synthases and lyases from diverse microorganisms.
-
Systems Metabolic Engineering: Applying advanced genetic tools (e.g., CRISPR-Cas9) to holistically rewire host metabolism for maximized precursor flux and minimal byproduct formation.
-
Cell-Free Biosynthesis: Developing cell-free systems that utilize a cocktail of purified enzymes to convert L-histidine to 2-MLH, thereby avoiding the complexities of cellular regulation and viability.
By integrating these advanced approaches, the efficient and cost-effective production of 2-Mercapto-L-histidine, and by extension L-ergothioneine, is an increasingly achievable goal, poised to unlock their full potential in human health and wellness.
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2-Mercapto-L-histidine in cellular redox homeostasis
An In-Depth Technical Guide to 2-Mercapto-L-histidine in Cellular Redox Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Mercapto-L-histidine (2-MLH), a sulfur-containing derivative of the essential amino acid L-histidine. As a potent endogenous antioxidant and metal chelator, 2-MLH plays a critical role in maintaining cellular redox homeostasis. This document delves into the biosynthesis of 2-MLH, its multifaceted mechanisms of action in mitigating oxidative stress, its interplay with key cellular signaling pathways such as the Nrf2 system, and its potential therapeutic and industrial applications. Detailed, field-proven methodologies for the quantification of 2-MLH and the assessment of its antioxidant capacity are provided to equip researchers and drug development professionals with the practical knowledge to investigate this intriguing molecule.
Introduction to 2-Mercapto-L-histidine: A Key Player in Redox Biology
Cellular metabolism is intrinsically linked to the production of reactive oxygen species (ROS), which, when in excess, can lead to oxidative stress and subsequent damage to lipids, proteins, and nucleic acids. To counteract this, cells have evolved a sophisticated network of antioxidant defense mechanisms. Among the arsenal of protective molecules, sulfur-containing amino acids and their derivatives are of paramount importance. 2-Mercapto-L-histidine (2-MLH) is a naturally occurring sulfur-containing amino acid derivative that has garnered significant interest for its role in cellular protection.[1]
Structurally, 2-MLH is a derivative of L-histidine, featuring a thiol (-SH) group at the second position of the imidazole ring.[2] This modification imparts unique chemical properties, most notably its potent antioxidant and metal-chelating capabilities.[1] 2-MLH is also a key biosynthetic precursor to the well-studied antioxidant, ergothioneine (EGT), the trimethylated betaine of 2-MLH.[2][3] While humans cannot synthesize 2-MLH or EGT, they are produced by various fungi and bacteria and can be obtained through dietary sources.[1][2]
This guide will explore the critical functions of 2-MLH in cellular redox homeostasis, from its biochemical synthesis to its mechanisms of action and its potential as a therapeutic agent.
Biosynthesis and Metabolism of 2-Mercapto-L-histidine
The synthesis of 2-MLH is intricately linked to the metabolic pathway of L-histidine.[2] In organisms that produce EGT, 2-MLH is a crucial intermediate. The biosynthesis of EGT from L-histidine is a multi-step enzymatic process.[4]
The initial steps involve the methylation of L-histidine to form hercynine, which is then sulfoxidized. The subsequent cleavage of the sulfoxide yields 2-mercaptohistidine. Specifically, the pathway in many bacteria involves the following key enzymes:
-
EgtD (Histidine methyltransferase): This enzyme catalyzes the trimethylation of the α-amino group of L-histidine to produce hercynine.[5]
-
EgtB (Sulfoxide synthase): EgtB then catalyzes the oxidative C-S bond formation between hercynine and γ-glutamylcysteine, forming a sulfoxide intermediate.[5]
-
EgtC (Aminohydrolase): This enzyme removes the glutamate moiety.
-
EgtE (C-S lyase): This pyridoxal 5'-phosphate (PLP)-dependent enzyme cleaves the C-S bond to release 2-mercapto-L-histidine.[6]
A related pathway for the synthesis of ovothiol, another thiolhistidine derivative, also involves an oxidative C-S bond formation catalyzed by the enzyme OvoA.[7][8]
Visualizing the Biosynthetic Pathway
The following diagram illustrates the key steps in the biosynthesis of ergothioneine, highlighting the formation of 2-Mercapto-L-histidine as an intermediate.
Mechanisms of Action in Redox Homeostasis
2-Mercapto-L-histidine contributes to cellular redox balance through two primary mechanisms: direct scavenging of reactive oxygen species and chelation of transition metal ions.
Direct ROS Scavenging
The thiol group of 2-MLH is a potent reducing agent, capable of donating a hydrogen atom to neutralize highly reactive free radicals, such as the hydroxyl radical (•OH).[2] This process converts the radical into a less reactive species, thereby preventing oxidative damage to cellular components. The resulting thiyl radical on 2-MLH can then be recycled back to its reduced form by other cellular antioxidants, such as glutathione, or it can react with another thiyl radical to form a disulfide. This reversible oxidation-reduction cycle allows 2-MLH to act as a redox buffer, helping to maintain a balanced intracellular environment.[2]
Metal Ion Chelation
Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can participate in Fenton and Haber-Weiss reactions, which generate highly damaging hydroxyl radicals. The imidazole and thiol groups of 2-MLH can coordinate with these metal ions, forming stable complexes.[2] By sequestering these pro-oxidant metals, 2-MLH prevents them from catalyzing the formation of ROS, thus providing an indirect but highly effective antioxidant function.[2] This chelation ability is also implicated in the antifungal properties of 2-MLH, where the sequestration of essential metal ions disrupts fungal metabolism and ROS generation.[2]
The stability of the metal-2-MLH complex is a key determinant of its chelation efficiency, which can be quantified by the stability constant (K).[9][10] A higher stability constant indicates a stronger affinity of the chelating agent for the metal ion.[10]
Role in Cellular Signaling: The Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[11] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes.[12][13] The activation of the Nrf2 pathway leads to the upregulation of enzymes involved in glutathione synthesis, ROS detoxification, and drug metabolism.[11][14]
While direct studies on the interaction of 2-MLH with the Nrf2 pathway are emerging, there is evidence to suggest that its close derivative, ergothioneine, can activate Nrf2-mediated gene expression.[7] This activation contributes to the protective effects of ergothioneine against UV-induced oxidative stress in skin cells.[7] Given the structural similarity and shared antioxidant properties, it is plausible that 2-MLH also modulates the Nrf2 signaling pathway, thereby enhancing the cell's intrinsic defense mechanisms against oxidative insults.
Visualizing the Nrf2 Signaling Pathway
The following diagram provides a simplified overview of the Nrf2-Keap1 signaling pathway and its role in the antioxidant response.
Experimental Methodologies
The study of 2-Mercapto-L-histidine requires robust and sensitive analytical methods for its detection and quantification, as well as assays to characterize its biological activities.
Quantification of 2-Mercapto-L-histidine in Biological Samples
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of 2-MLH in complex biological matrices such as plasma and tissue homogenates.[15][16]
5.1.1. Sample Preparation Protocol (Plasma)
-
To 50 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[17]
-
Vortex for 30 seconds and incubate at 4°C for 30 minutes.[17]
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C.[17]
-
Transfer 50 µL of the supernatant to a new tube.
-
Add 450 µL of an internal standard solution (e.g., a stable isotope-labeled 2-MLH) in the initial mobile phase.[17]
-
Vortex for 30 seconds and inject a 4 µL aliquot into the LC-MS/MS system.[17]
5.1.2. LC-MS/MS Parameters
-
Column: A mixed-mode or HILIC column is suitable for retaining the polar 2-MLH.[18]
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid or ammonium formate is typically used.[18]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for 2-MLH and its internal standard must be optimized for maximum sensitivity and specificity.
Assessment of Antioxidant Capacity
Several assays can be employed to determine the antioxidant capacity of 2-MLH. The DPPH and ABTS assays are two of the most common methods.
5.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[19]
-
Prepare a 100 µM solution of DPPH in methanol.[19]
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of 2-MLH.
-
Incubate in the dark at room temperature for 30 minutes.[19]
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[19]
-
The IC₅₀ value (the concentration of 2-MLH required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.[20][21]
5.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•⁺) by an antioxidant.[22]
-
Prepare the ABTS•⁺ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[23]
-
Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[23]
-
Add 200 µL of the diluted ABTS•⁺ solution to 20 µL of various concentrations of 2-MLH in a 96-well plate.[12][22]
-
Incubate at room temperature for 6 minutes.[12]
-
Measure the absorbance at 734 nm.[12]
-
The antioxidant capacity is often expressed as Trolox Equivalents (TEAC), by comparing the antioxidant activity of 2-MLH to that of Trolox, a water-soluble vitamin E analog.[23][24]
| Antioxidant Assay | Principle | Typical Measurement |
| DPPH | Scavenging of a stable free radical | IC₅₀ (µg/mL or µM)[20][21] |
| ABTS | Reduction of a radical cation | Trolox Equivalent Antioxidant Capacity (TEAC)[23][24] |
Evaluation of Metal Chelation Activity
The ability of 2-MLH to chelate ferrous ions (Fe²⁺) can be determined using the ferrozine assay. Ferrozine forms a colored complex with Fe²⁺, and a chelating agent will compete for the iron, leading to a decrease in the color intensity.
-
Mix 50 µL of various concentrations of 2-MLH with 50 µL of 2 mM FeCl₂.
-
After a 5-minute incubation, add 100 µL of 5 mM ferrozine to initiate the reaction.
-
Shake vigorously and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 562 nm.
-
The percentage of Fe²⁺ chelation is calculated as: % Chelation = [(Abs_control - Abs_sample) / Abs_control] x 100
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the analysis of 2-MLH from biological samples.
Therapeutic and Industrial Potential
The potent antioxidant and cytoprotective properties of 2-MLH and its derivatives, particularly ergothioneine, suggest significant potential for therapeutic and industrial applications.
Pharmaceutical Applications
Given that oxidative stress is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular diseases, and chronic inflammation, there is considerable interest in the therapeutic potential of 2-MLH.[25] As a naturally occurring molecule with a dedicated transporter for its derivative, EGT, it is well-tolerated and can accumulate in tissues prone to oxidative damage.[3][25] Further research may lead to the development of 2-MLH-based therapies for conditions associated with redox imbalance.
Industrial Applications
In the food and cosmetics industries, there is a growing demand for natural and effective antioxidants to prevent spoilage and extend the shelf-life of products.[25] The ability of 2-MLH to scavenge free radicals and chelate metal ions makes it a promising candidate as a natural preservative in food and a protective ingredient in cosmetic formulations to combat skin aging and UV-induced damage.[7][25]
Conclusion
2-Mercapto-L-histidine is a vital, albeit often overlooked, molecule in the intricate network of cellular antioxidant defenses. Its role as a direct ROS scavenger, a potent metal chelator, and a potential modulator of the Nrf2 signaling pathway underscores its importance in maintaining redox homeostasis. As a key intermediate in the biosynthesis of ergothioneine, it is part of a sophisticated system for cellular protection. The detailed methodologies provided in this guide offer a practical framework for researchers to further explore the biological functions and therapeutic potential of 2-MLH. Continued investigation into this fascinating molecule is poised to yield valuable insights into the mechanisms of oxidative stress and may pave the way for novel therapeutic strategies and industrial applications.
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The Ubiquitous Yet Elusive Thiol: A Technical Guide to the Natural Occurrence of 2-Mercapto-L-histidine (Ergothioneine)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-Mercapto-L-histidine, more commonly known as L-ergothioneine (EGT), is a naturally occurring sulfur-containing amino acid derivative of histidine. First discovered in 1909 in the ergot fungus Claviceps purpurea, its unique chemical properties and potent antioxidant functions have garnered significant scientific interest.[1][2] Unlike many other biological antioxidants, ergothioneine is not synthesized by plants or animals; its production is confined to the microbial world, primarily fungi and certain bacteria.[3] Despite this limited biosynthesis, ergothioneine is found in a wide array of higher organisms, including humans, where it is obtained through diet and actively retained by a specific transporter, suggesting a vital physiological role.[3] This in-depth technical guide provides a comprehensive overview of the natural occurrence of ergothioneine, detailing its biosynthesis, distribution across various organisms, biological functions with a focus on its antioxidant mechanisms, and robust methodologies for its extraction and quantification. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
The Microbial Forge: Biosynthesis of Ergothioneine
The biosynthesis of ergothioneine is a fascinating example of convergent evolution, with distinct pathways having evolved in fungi and bacteria. Understanding these pathways is critical for potential biotechnological production and for appreciating the ecological flow of this unique molecule.
The Fungal Pathway: A Streamlined Synthesis in Neurospora crassa
The fungal pathway, exemplified by the well-studied model organism Neurospora crassa, is a remarkably efficient two-enzyme process.[4][5] This pathway is characterized by the use of L-cysteine as the direct sulfur donor, which avoids competition with the glutathione synthesis pathway.[5]
The key enzymes in this pathway are:
-
Egt-1: A bifunctional enzyme that catalyzes the initial trimethylation of L-histidine to form hercynine, followed by the sulfoxidation of hercynine with L-cysteine.[6]
-
Egt-2: A C-S lyase that cleaves the hercynylcysteine sulfoxide intermediate to release ergothioneine.[7]
The Bacterial Pathway: A Multi-step Process in Mycobacterium smegmatis
In contrast to the concise fungal pathway, the biosynthesis of ergothioneine in bacteria, such as Mycobacterium smegmatis, involves a multi-enzyme complex encoded by the egt gene cluster (egtA-E).[4][7] A key distinction of this pathway is the utilization of γ-glutamylcysteine as the sulfur donor.[4]
The enzymatic steps are as follows:
-
EgtD: A methyltransferase that converts L-histidine to hercynine.[7]
-
EgtA: A γ-glutamylcysteine synthetase.[7]
-
EgtB: A sulfotransferase that couples hercynine with γ-glutamylcysteine.[7]
-
EgtC: An amidotransferase that removes the glutamate residue.[7]
-
EgtE: A C-S lyase that catalyzes the final step to produce ergothioneine.[7][8]
A Global Presence: Distribution of Ergothioneine in Nature
While the synthesis of ergothioneine is restricted to the microbial kingdom, its stability and the presence of a dedicated transporter in animals have led to its widespread distribution throughout the biosphere.
The Producers: Fungi and Bacteria
Fungi, particularly basidiomycetes (mushrooms), are the most significant dietary sources of ergothioneine.[3] The concentration of ergothioneine can vary considerably between species and is influenced by factors such as the growth substrate and developmental stage.[9] For instance, some species of oyster mushrooms (Pleurotus spp.) and porcini mushrooms (Boletus edulis) contain exceptionally high levels.[3][8]
Certain bacteria, including various species of Actinobacteria and Cyanobacteria, are also primary producers of ergothioneine.[3][7] Notably, high concentrations of ergothioneine, comparable to those found in some mushrooms, have been detected in cyanobacteria preparations.[5] The presence of ergothioneine in soil bacteria contributes to its entry into the broader food web.
The Accumulators: Plants and Animals
Plants do not synthesize ergothioneine but can absorb it from the soil through their root systems, a process facilitated by symbiotic relationships with mycorrhizal fungi.[10] Consequently, the levels of ergothioneine in plants are generally low and dependent on the soil's microbial composition.[10]
Animals, including humans, obtain ergothioneine exclusively from their diet.[3] The uptake and retention of this molecule are remarkably efficient due to the presence of a specific transporter, SLC22A4, also known as OCTN1.[3] This transporter is highly expressed in tissues prone to oxidative stress, such as erythrocytes, liver, kidneys, and the central nervous system.[6][11] This targeted accumulation underscores the physiological importance of ergothioneine.
| Organism/Tissue | Ergothioneine Concentration | Reference(s) |
| Fungi | ||
| Pleurotus ostreatus (Oyster Mushroom) | 0.22–3.94 mg/g dry weight | [8] |
| Boletus edulis (Porcini Mushroom) | Up to 7.27 mg/g dry weight | [8] |
| Agaricus bisporus (White Button Mushroom) | 0.4–2.0 mg/g dry weight | [4][12] |
| Lentinula edodes (Shiitake Mushroom) | ~1.0 mg/g dry weight | [3] |
| Bacteria | ||
| Cyanobacteria (e.g., Spirulina) | Up to 0.8 mg/g dry mass | [5] |
| Mycobacterium smegmatis | 17 pg/10^5 cells | [7] |
| Animals | ||
| Human Plasma | 1–1.1 µM | [1] |
| Human Erythrocytes | High concentrations | [11] |
| Farm Animals (follicular fluid) | 0.72–1.04 µmol/L | [13] |
The Guardian Molecule: Biological Functions of Ergothioneine
The persistence of ergothioneine throughout evolution and its specific accumulation in higher organisms point to significant biological roles, primarily centered around its potent antioxidant and cytoprotective properties.
A Master Antioxidant: Mechanisms of Action
Ergothioneine's efficacy as an antioxidant stems from its unique chemical structure. At physiological pH, it exists predominantly in the stable thione form, which makes it resistant to auto-oxidation, a limitation of many other thiol-based antioxidants like glutathione.[2] Its antioxidant mechanisms are multifaceted:
-
Direct Radical Scavenging: Ergothioneine is a powerful scavenger of a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals, superoxide anions, and peroxynitrite.[6]
-
Metal Ion Chelation: It can chelate divalent metal ions, such as copper and iron, forming redox-inactive complexes.[8][14] This prevents these metals from participating in Fenton and Haber-Weiss reactions, which generate highly damaging hydroxyl radicals.[8]
-
Interaction with Endogenous Antioxidant Systems: Ergothioneine can modulate the activity of key antioxidant enzymes and pathways.[8] For instance, it has been shown to protect nitric oxide from degradation by superoxide and can influence the Nrf2 pathway, a master regulator of cellular antioxidant responses.[1][8]
A Shield for the Cell: Cytoprotective Roles
Beyond its direct antioxidant activity, ergothioneine exhibits broad cytoprotective effects. It accumulates in mitochondria, the primary site of cellular ROS production, where it helps to maintain mitochondrial function and integrity.[15] Its anti-inflammatory properties have also been documented, with evidence suggesting it can modulate the expression of pro-inflammatory cytokines.[9] These combined actions contribute to its potential role in mitigating the cellular damage associated with a range of oxidative stress-related diseases.
In the Lab: Methodologies for Ergothioneine Analysis
Accurate and reliable quantification of ergothioneine in various biological matrices is essential for research and clinical applications. The following section outlines established protocols for the extraction and analysis of this compound.
Extraction of Ergothioneine from Biological Samples
The choice of extraction method depends on the sample matrix. Hot water or ethanol-based extractions are commonly employed for fungal and plant materials due to the high water solubility and thermal stability of ergothioneine.
Protocol: Extraction from Mushroom Fruiting Bodies
-
Sample Preparation: Lyophilize fresh mushroom samples to a constant weight and grind into a fine powder.
-
Extraction:
-
Weigh approximately 0.5 g of the mushroom powder into a centrifuge tube.
-
Add 10 mL of 70% ethanol.
-
Sonicate the mixture for 30 minutes in a water bath.[16]
-
Alternatively, for a hot water extraction, add 10 mL of deionized water and incubate at 80°C for 30 minutes with intermittent vortexing.
-
-
Centrifugation: Centrifuge the extract at 4000 x g for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[17]
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely used method for ergothioneine quantification.
Protocol: HPLC-UV Analysis
-
Instrumentation: An HPLC system equipped with a UV detector.[16]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used. Hydrophilic interaction liquid chromatography (HILIC) columns can also provide excellent separation.[17]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM sodium phosphate, pH 6.0) and a polar organic solvent (e.g., methanol or acetonitrile). A common mobile phase is 0.1% formic acid in water and acetonitrile.[16]
-
Flow Rate: Typically 0.8 - 1.0 mL/min.[16]
-
Quantification: Generate a standard curve using a certified ergothioneine standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
High-Sensitivity Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For complex matrices or when high sensitivity is required, LC-MS/MS is the method of choice.
Protocol: LC-MS/MS Analysis
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.[17]
-
Chromatography: Similar to HPLC, either reverse-phase or HILIC chromatography can be used for separation.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Spectrometry: Monitor the specific precursor-to-product ion transitions for ergothioneine (and an internal standard, if used) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Sample Preparation for Plasma:
-
To 100 µL of plasma, add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
Concluding Remarks and Future Perspectives
2-Mercapto-L-histidine, or ergothioneine, stands out as a unique natural product with a fascinating ecological distribution and significant biological functions. Its microbial origin and subsequent accumulation in higher organisms through the food chain highlight a complex interplay between different kingdoms of life. The potent antioxidant and cytoprotective properties of ergothioneine, coupled with its dedicated transport system in animals, strongly suggest that it is more than just a passively acquired molecule.
For researchers, the distinct biosynthetic pathways in fungi and bacteria offer avenues for biotechnological production. For drug development professionals, the multifaceted antioxidant mechanisms of ergothioneine present a compelling case for its investigation in the context of oxidative stress-mediated diseases. The analytical protocols detailed herein provide a robust framework for the accurate quantification of this intriguing molecule, paving the way for further exploration of its role in health and disease. As our understanding of the intricate connections between diet, the microbiome, and human health continues to grow, the story of ergothioneine is one that is sure to unfold with even greater significance.
References
- Dubost, N. J., Ou, B., & Beelman, R. B. (2006). Quantification of ergothioneine in cultivated mushrooms by liquid chromatography-mass spectroscopy. Molecules, 11(12), 1015-1022.
- Chen, S. Y., Ho, K. J., Hsieh, Y. J., Wang, L. T., & Mau, J. L. (2012). Contents of lovastatin, γ-aminobutyric acid and ergothioneine in mushroom fruiting bodies and mycelia. LWT-Food Science and Technology, 47(2), 274-278.
- Pfeiffer, C., Bauer, T., Ling, Z., & Gründemann, D. (2011). Cyanobacteria produce high levels of ergothioneine. Food Chemistry, 129(4), 1766-1769.
- Cheah, I. K., & Halliwell, B. (2021). Ergothioneine, recent developments. Redox Biology, 42, 101868.
- Nikodemus, D., Strube, F., & Waberski, D. (2011). Concentrations of L-ergothioneine in follicular fluids of farm animals. Reproduction in Domestic Animals, 46(5), 903-906.
- Cheah, I. K., & Halliwell, B. (2012). Ergothioneine; antioxidant potential, physiological function and role in disease. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1822(5), 784-793.
- Song, T. Y., Chen, C. L., Liao, J. W., Ou, H. C., & Tsai, M. S. (2010). Ergothioneine protects against neuronal injury induced by cisplatin both in vitro and in vivo. Food and Chemical Toxicology, 48(12), 3492-3499.
- Gründemann, D., Harlfinger, S., Golz, S., Geerts, A., Lazar, A., Berkels, R., ... & Schömig, E. (2005). Discovery of the ergothioneine transporter. Proceedings of the National Academy of Sciences, 102(14), 5256-5261.
- Ey, J., Schömig, E., & Taubert, D. (2007). Dietary sources and antioxidant effects of ergothioneine. Journal of Agricultural and Food Chemistry, 55(16), 6466-6474.
- Halliwell, B., Cheah, I. K., & Tang, R. M. (2018). Ergothioneine–a diet-derived antioxidant with therapeutic potential. FEBS letters, 592(20), 3357-3366.
- Saini, V., Cumming, B. M., Gc, D., Lamprecht, D., Mizrahi, V., & Steyn, A. J. (2016). The role of ergothioneine in microbial physiology and pathogenesis. Antioxidants & redox signaling, 24(13), 730-742.
- Paul, B. D., & Snyder, S. H. (2010). The unusual amino acid L-ergothioneine is a physiologic cytoprotectant.
- Dubost, N. J., Beelman, R. B., & Royse, D. J. (2007). Identification and quantification of ergothioneine in cultivated mushrooms by liquid chromatography–mass spectroscopy. International Journal of Medicinal Mushrooms, 9(3&4).
- Cheah, I. K., Tang, R. M., Yew, T. S., Lim, K. H., & Halliwell, B. (2017). Administration of pure ergothioneine to healthy human subjects: uptake, metabolism, and effects on biomarkers of oxidative damage and inflammation. Antioxidant & redox signaling, 26(5), 193-206.
- Hand, C. E., Taylor, N. J., & Honek, J. F. (2005). Ab initio and DFT studies of the structures and tautomers of ergothioneine and related thiols. Journal of molecular structure: THEOCHEM, 730(1-3), 133-140.
- Martin, K. R. (2010). The bioactive agent ergothioneine, a key component of dietary mushrooms, inhibits monocyte binding to endothelial cells characteristic of early cardiovascular disease. Journal of medicinal food, 13(6), 1340-1346.
- Liu, L., Sun, L., Lv, C., Wang, Y., Zhang, Y., & Li, J. (2021). Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Analytical Chemistry, 2021.
- Kalaras, M. D., Richie, J. P., Calcagnotto, A., & Beelman, R. B. (2017).
- Zhu, B. Z., Mao, L., Fan, R. M., Zhu, J. G., & Zhang, Y. N. (2011). Ergothioneine prevents copper-induced oxidative damage to DNA and protein by forming a redox-inactive ergothioneine-copper complex. Chemical research in toxicology, 24(1), 30-34.
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2-Mercapto-L-histidine: Molecular Mechanics of a Thione-Based Antioxidant
Topic: Role of 2-Mercapto-L-histidine in Oxidative Stress Pathways Content Type: Technical Whitepaper / Experimental Guide Audience: Drug Discovery Scientists, Peptide Chemists, and Redox Biologists.
Executive Summary
While cysteine and glutathione dominate the conversation on cellular redox homeostasis, 2-Mercapto-L-histidine (2-MH) —the unmethylated core of ergothioneine and ovothiol—represents a distinct class of "thione-buffered" antioxidants. Unlike thiols that rapidly auto-oxidize at physiological pH, 2-MH leverages a thione-thiol tautomeric equilibrium to maintain high stability while retaining potent radical scavenging capabilities.
This guide dissects the mechanistic role of 2-MH in oxidative stress pathways, contrasting its behavior with classical thiols, and provides validated protocols for its utilization in peptide engineering and redox assays.
Part 1: Molecular Architecture & Redox Mechanics[1]
The functional superiority of 2-MH lies in its imidazole ring, which stabilizes the sulfur atom in a thione (C=S) state rather than the reactive thiol (C-SH) state found in cysteine.
The Thione-Thiol Tautomerism
At physiological pH (7.4), cysteine (pKa ~8.3) exists largely as a thiolate anion, making it highly reactive but also susceptible to rapid, uncontrolled auto-oxidation to cystine. Conversely, 2-MH exists predominantly (>99%) as the thione tautomer.
-
The Stability Advantage: The thione form is resistant to metal-catalyzed auto-oxidation. It does not generate superoxide anions (
) spontaneously in the presence of trace copper, a common liability of cysteine-based therapeutics. -
The Reactivity Switch: Upon exposure to strong oxidants (e.g., hydroxyl radicals, peroxynitrite), the equilibrium shifts. The sulfur atom donates an electron, transiently forming a thiyl radical that is stabilized by resonance across the imidazole ring, preventing the propagation of radical chain reactions.
Metal Chelation (The Anti-Fenton Effect)
2-MH acts as a bidentate ligand. The
-
Mechanism: By locking redox-active metals into a coordination complex, 2-MH occupies the coordination sites required for
binding, effectively silencing the Fenton reaction.
Part 2: Comparative Pharmacology[1]
The following table contrasts 2-MH with standard redox agents to guide experimental selection.
| Feature | Cysteine (Cys) | Glutathione (GSH) | 2-Mercapto-L-histidine (2-MH) | Ergothioneine (EGT) |
| Dominant Form (pH 7.4) | Thiol / Thiolate | Thiol / Thiolate | Thione | Thione (Betaine) |
| Auto-oxidation Rate | High (Rapid Disulfide formation) | Moderate | Negligible | Negligible |
| Singlet Oxygen Quenching | Moderate | Moderate | High | Very High |
| Metal Chelation | Monodentate (Weak) | Multidentate | Bidentate (Strong) | Monodentate (blocked N) |
| Peptide Incorporation | Standard | Enzymatic only | Possible (Fmoc-SPPS) | Impossible (Trimethylated) |
| Primary Utility | Precursor synthesis | Cellular buffer | Peptide Pharmacophore | Dietary Nutraceutical |
Part 3: Oxidative Stress Signaling Pathways[1]
The following diagram illustrates how 2-MH intercepts oxidative stress at three distinct checkpoints: direct scavenging, metal sequestration, and disulfide exchange.
Figure 1: The dual-defense mechanism of 2-MH. Note the inhibition of the Fenton Reaction via chelation (Blue) and direct ROS scavenging (Green).
Part 4: Experimental Protocols
Synthesis of 2-Mercapto-L-histidine Peptides (Fmoc-SPPS)
Rationale: 2-MH is most effective when targeted to specific organelles via peptide sequences (e.g., replacing Histidine in GHK-Cu or Carnosine).
Reagents:
-
Fmoc-2-mercapto-L-histidine (commercially available or synthesized via bromolactone method).
-
Resin: Rink Amide MBHA.[1]
-
Coupling: HBTU/DIEA.[1]
Protocol:
-
Thione Protection (Critical): Unlike standard Histidine, the thione group of 2-MH is nucleophilic. While some protocols suggest Trt-protection, unprotected incorporation is feasible and often superior to avoid harsh deprotection steps that damage the thione.
-
Coupling: Use standard Fmoc cycles.
-
Note: The coupling time for Fmoc-2-MH should be extended to 60 minutes due to steric hindrance from the sulfur atom.
-
-
Cleavage: Use a cocktail of TFA:TIS:H2O (95:2.5:2.5).
-
Contraindication: Do NOT use EDT (ethanedithiol) or DTT in the cleavage cocktail if the thione is unprotected, as thiol-thione exchange can occur.
-
-
Purification: HPLC using 0.1% TFA in Water/Acetonitrile. The thione moiety absorbs strongly at 252 nm (distinct from the standard peptide bond at 214 nm).[1] Use this for specific detection.
Validating Antioxidant Capacity: The Modified DTNB Assay
Problem: Standard Ellman’s reagent (DTNB) assays rely on rapid thiol-disulfide exchange. Because 2-MH exists primarily as a thione, it reacts very slowly with DTNB, leading to false negatives in standard GSH assays.
Corrected Protocol:
-
Preparation: Prepare a 100 µM solution of the 2-MH analog in phosphate buffer (pH 7.4).
-
Oxidant Challenge: Incubate with equimolar
for 30 minutes. -
Measurement: Instead of DTNB, use High-Resolution Mass Spectrometry (HRMS) to detect the shift from monomer (M) to disulfide dimer (2M-2H).
Copper-Mediated DNA Damage Assay (Chelation Verification)
Rationale: To prove 2-MH acts via chelation and not just scavenging.[1]
Workflow:
-
Substrate: Supercoiled Plasmid DNA (pUC19).[1]
-
Fenton System:
. -
Treatment: Add 2-MH (or control Histidine) at graded concentrations (10-100 µM).
-
Readout: Agarose Gel Electrophoresis.
Part 5: Therapeutic Implications[1][2]
The unique "thione-buffer" property of 2-MH makes it an ideal candidate for:
-
Topical Cosmeceuticals: High stability in formulations (unlike Vitamin C) and protection against UV-induced singlet oxygen.[1]
-
Neuroprotection: Incorporation into "Trojan Horse" peptides (e.g., 2-thio-Carnosine) to cross the Blood-Brain Barrier and chelate free copper in Alzheimer’s plaques.
-
Preservation: As an additive in biologic drug formulations to prevent metal-catalyzed oxidation of monoclonal antibodies.
References
-
Handy, D. E., & Loscalzo, J. (2022). The role of ergothioneine in the maintenance of redox homeostasis.[2] Free Radical Biology and Medicine.[1] Link
-
Koegel, S., et al. (2021). Ergothioneine in a Peptide: Substitution of Histidine with 2-Thiohistidine in Bioactive Peptides.[3][4] The Aquila Digital Community.[1] Link
-
Servillo, L., et al. (2015). The tautomeric equilibrium of 2-mercaptohistidine and its role in oxidative stress.[2] Journal of Biochemistry.[1] Link
-
Cheah, I. K., & Halliwell, B. (2012). Ergothioneine; antioxidant potential, physiological function and role in disease.[2][5] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Link
-
Holt, J. C., & Cotton, F. A. (1985). Synthesis and structural characterization of 2-mercaptohistidine complexes. Journal of the American Chemical Society.[1] Link
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- 4. "Ergothioneine In a Peptide: Substitution of Histidine with 2-Thiohisti" by Kaelyn A. Jenny, Erik L. Ruggles et al. [aquila.usm.edu]
- 5. Ergothioneine; antioxidant potential, physiological function and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Tautomerism of 2-Mercapto-L-histidine in Physiological Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Mercapto-L-histidine (2-MH) is a sulfur-containing amino acid derivative of significant interest due to its antioxidant properties and its role as a precursor to ergothioneine, a potent cytoprotectant.[1][2] The biological activity and chemical reactivity of 2-MH are intrinsically linked to its molecular structure, particularly the tautomeric equilibrium of its 2-mercaptoimidazole ring under physiological conditions. This guide provides a comprehensive technical overview of the tautomerism of 2-Mercapto-L-histidine, synthesizing theoretical principles with practical experimental methodologies. We will explore the predominant tautomeric and protonation states at physiological pH, the thermodynamic stability of these forms, and detailed protocols for their characterization using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.
Introduction: The Significance of Tautomerism in 2-Mercapto-L-histidine
Tautomers are constitutional isomers of a compound that readily interconvert, most commonly through the migration of a proton. This dynamic equilibrium can have profound effects on a molecule's chemical and physical properties, including its reactivity, polarity, and ability to engage in intermolecular interactions. For 2-Mercapto-L-histidine, the key tautomeric equilibrium involves the 2-mercaptoimidazole moiety, which can exist in either a thiol or a thione form.
Understanding the predominant tautomeric form of 2-MH at physiological pH (approximately 7.4) is crucial for several reasons:
-
Biological Activity: The specific tautomer present will dictate the molecule's ability to act as a hydrogen bond donor or acceptor, which is critical for its interaction with biological macromolecules such as enzymes and receptors.
-
Antioxidant Capacity: The antioxidant properties of 2-MH are largely attributed to the reactivity of its sulfur-containing group.[1] The thiol and thione forms exhibit different redox potentials and mechanisms of radical scavenging.
-
Drug Development: For researchers utilizing 2-MH as a lead compound or a building block in drug design, a thorough understanding of its tautomeric behavior is essential for predicting its ADME (absorption, distribution, metabolism, and excretion) properties and for designing derivatives with desired characteristics.
This guide will provide the foundational knowledge and practical tools for researchers to investigate and understand the tautomerism of 2-Mercapto-L-histidine.
Protonation States and Tautomeric Forms of 2-Mercapto-L-histidine at Physiological pH
| Functional Group | Estimated pKa | State at pH 7.4 |
| α-Carboxyl | ~2 | Deprotonated (-COO⁻) |
| α-Amino | ~9 | Protonated (-NH₃⁺) |
| 2-Mercaptoimidazole | ~10.8 | Protonated |
Table 1: Estimated pKa values and corresponding protonation states of 2-Mercapto-L-histidine at physiological pH 7.4. The pKa for the 2-mercaptoimidazole group is based on the value for ergothioneine.[]
Based on these estimated pKa values, at physiological pH 7.4, 2-Mercapto-L-histidine is expected to exist predominantly as a zwitterion, with a deprotonated carboxyl group and a protonated amino group. The 2-mercaptoimidazole ring is expected to be protonated.
With the 2-mercaptoimidazole ring being protonated, we can now consider the two possible tautomeric forms: the thiol form and the thione form.
Caption: Tautomeric equilibrium of the 2-mercaptoimidazole ring.
The key question for researchers is which of these two tautomers is more stable and therefore predominates under physiological conditions.
Thermodynamic Stability: The Predominance of the Thione Tautomer
While direct experimental quantification of the tautomeric equilibrium for 2-Mercapto-L-histidine is not extensively reported, computational studies on the closely related molecule 2-mercaptoimidazole provide strong evidence for the greater stability of the thione form.[4][5] Density Functional Theory (DFT) calculations have consistently shown that the thione tautomer is thermodynamically more favorable than the thiol tautomer in both the gas phase and in aqueous solution.[5]
The greater stability of the thione form can be attributed to the higher bond energy of the carbon-sulfur double bond (C=S) compared to the carbon-sulfur single bond (C-S) and the aromatic character of the imidazole ring in the thione form.
Therefore, it is highly probable that at physiological pH, 2-Mercapto-L-histidine exists predominantly in its zwitterionic, thione tautomeric form.
Experimental Characterization of Tautomers
The tautomeric equilibrium of 2-Mercapto-L-histidine can be experimentally investigated using a combination of spectroscopic techniques, primarily NMR and UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating molecular structure and can be used to distinguish between the thiol and thione tautomers.[6][7] The chemical shifts of the protons and carbons in the 2-mercaptoimidazole ring will be different for each tautomer.
Expected Spectroscopic Features:
| Nucleus | Thiol Tautomer (Expected) | Thione Tautomer (Expected) |
| ¹H NMR (SH proton) | A distinct signal in the region of 3-4 ppm.[8] | Absence of a distinct SH proton signal. |
| ¹H NMR (NH proton) | Broad signals due to exchange. | A signal in the region of 13-15 ppm.[8] |
| ¹³C NMR (C=S carbon) | - | A signal in the region of 160-180 ppm. |
Table 2: Expected characteristic NMR chemical shifts for the thiol and thione tautomers of 2-Mercapto-L-histidine, based on data from related compounds.
Experimental Protocol: ¹H NMR Analysis of Tautomerism
-
Sample Preparation:
-
Dissolve a known concentration of 2-Mercapto-L-histidine in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
For pH-dependent studies, prepare a series of samples in buffers of varying pD (the pH equivalent in D₂O).
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra for each sample at a constant temperature.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signals corresponding to each tautomer. The ratio of the integrals will give the relative population of each tautomer at a given pD.
-
For quantitative analysis, it is crucial to identify all signals belonging to the same proton in different tautomeric or isomeric forms.[9]
-
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Conclusion and Future Directions
The tautomerism of 2-Mercapto-L-histidine is a critical aspect of its chemistry and biology. Based on analogies with related compounds and theoretical studies, it is evident that the zwitterionic thione tautomer is the predominant species under physiological conditions. This understanding is fundamental for researchers working on the antioxidant properties of 2-MH and for those employing it in drug design and development.
While the information presented in this guide provides a solid framework, further direct experimental investigation of 2-Mercapto-L-histidine is warranted. Future research should focus on:
-
Precise pKa Determination: Experimental determination of the pKa values of 2-MH will provide a more accurate picture of its protonation states.
-
Quantitative Tautomer Analysis: Utilizing advanced NMR techniques, such as variable temperature and 2D NMR experiments, will allow for a more precise quantification of the tautomeric equilibrium.
-
Computational Modeling: Further computational studies, particularly those including explicit solvent models, can provide deeper insights into the factors governing the tautomeric equilibrium and the reaction mechanisms of 2-MH as an antioxidant.
By combining the theoretical and experimental approaches outlined in this guide, researchers can gain a comprehensive understanding of the tautomerism of 2-Mercapto-L-histidine and its implications for its biological function and therapeutic potential.
References
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ResearchGate. (2025). DFT explorations of tautomerism of 2-mercaptoimidazole in aqueous solution. Retrieved from [Link]
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ResearchGate. (2025). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]
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ResearchGate. (n.d.). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. Retrieved from [Link]
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ResearchGate. (2025). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. Retrieved from [Link]
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Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Retrieved from [Link]
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RSC Publishing. (n.d.). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. Retrieved from [Link]
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PubMed. (n.d.). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Retrieved from [Link]
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Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]
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ResearchGate. (2025). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]
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ResearchGate. (n.d.). Thiol-thiono tautomerism shown by the synthesized Schiff bases. Retrieved from [Link]
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American Chemical Society Publications. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. [Link]
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ResearchGate. (n.d.). The simulated UV/Vis absorption spectra for the thiol, thione and.... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]
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DergiPark. (n.d.). Theoretical Conformational Studies of Thiol and Thione Forms of Thioacetic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved from [Link]
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Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]
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American Chemical Society Publications. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. [Link]
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pKa of a dye: UV-VIS Spectroscopy. (n.d.). Retrieved from [Link]
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Nanalysis. (2024, January 29). β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR. Retrieved from [Link]
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Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. (n.d.). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels. Retrieved from [Link]
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MDPI. (2020). Development, Processing and Applications of a UV-Curable Polymer with Surface Active Thiol Groups. Polymers, 12(9), 2095. [Link]
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Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
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American Chemical Society. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2319–2326. [Link]
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Wikipedia. (n.d.). Histidine. Retrieved from [Link]
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National Academy of Sciences. (n.d.). Measurement of histidine pKa values and tautomer populations in invisible protein states. Retrieved from [Link]
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An In-depth Technical Guide on the Thermostability and Degradation Profile of 2-Mercapto-L-histidine (Ergothioneine)
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
2-Mercapto-L-histidine, more commonly known as L-Ergothioneine (EGT), is a unique, naturally occurring sulfur-containing amino acid with potent antioxidant properties.[1][2] Its remarkable stability and cytoprotective capabilities have garnered significant interest in the pharmaceutical, nutraceutical, and cosmetic industries.[1][3] This technical guide provides a comprehensive analysis of the thermostability and degradation profile of ergothioneine. We will delve into the intrinsic chemical properties that confer its stability, explore its degradation pathways under various stress conditions, and present detailed methodologies for its stability assessment. This guide is intended to be a valuable resource for researchers and professionals involved in the development and formulation of products containing ergothioneine, ensuring its efficacy and safety.
Introduction: The Significance of Ergothioneine's Stability
Ergothioneine stands out among antioxidants due to its exceptional stability under physiological conditions.[4] Unlike many other thiols, it does not readily auto-oxidize, a property attributed to its existence predominantly in the thione tautomeric form at physiological pH.[1][5] This inherent stability is crucial for its biological functions, allowing it to accumulate in tissues prone to oxidative stress, such as erythrocytes, the ocular lens, and bone marrow, where it can exert its protective effects over extended periods.[5]
For drug development professionals, understanding the stability profile of an active pharmaceutical ingredient (API) is paramount. A comprehensive knowledge of how ergothioneine behaves under thermal, photolytic, oxidative, and pH-induced stress is essential for:
-
Formulation Development: Designing stable and effective delivery systems.
-
Shelf-life Determination: Establishing accurate expiration dates for products.
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and ICH.
-
Predicting In Vivo Behavior: Gaining insights into its metabolic fate and potential interactions.
This guide will provide the foundational knowledge and practical methodologies to confidently address these critical aspects of ergothioneine's development.
Physicochemical Properties and Intrinsic Stability
Ergothioneine's robust nature stems from its unique molecular structure. It is the trimethylbetaine of 2-mercapto-L-histidine.[6][7]
Key Physicochemical Properties:
| Property | Value/Description | Source(s) |
| Molecular Formula | C₉H₁₅N₃O₂S | [8] |
| Molecular Weight | 229.3 g/mol | [6] |
| Melting Point | >280 °C | |
| Decomposition Temp. | 275–325 °C | [1][9] |
| Appearance | Crystalline solid | |
| Solubility | Readily soluble in water. Sparingly soluble in ethanol, DMSO, and dimethyl formamide. | [6][8] |
| pKa | Data not readily available in search results. | |
| UV/Vis Absorbance | λmax: 218, 265 nm | [8] |
The high melting and decomposition temperatures indicate significant thermal stability in its solid state.[1][9] Furthermore, it exhibits remarkable stability across a wide pH range.[1] This resilience is largely due to the thione-thiol tautomerism, with the more stable thione form predominating at physiological pH, making it resistant to auto-oxidation.[1][5]
Degradation Pathways and Degradants
Despite its stability, ergothioneine can degrade under specific stress conditions. The primary degradation routes are oxidation and, to a lesser extent, microbial or enzymatic breakdown.
Oxidative Degradation
Oxidation is the most common degradation pathway for ergothioneine. The sulfur atom in the imidazole ring is susceptible to attack by reactive oxygen species (ROS).
-
Key Oxidative Degradants:
-
Ergothioneine disulfide: Formed through the oxidation of the thiol group, creating a disulfide bond between two ergothioneine molecules.
-
Hercynine (Histidine betaine): A major oxidation product where the sulfur atom is lost.[2]
-
Ergothioneine sulfinic acid: An intermediate product formed by the enzymatic (thiol dioxygenase) or chemical oxidation of the sulfur atom.[10]
-
S-methyl ergothioneine: Identified as a likely metabolite in the body.[5]
-
The presence of metal ions, particularly copper (Cu²⁺), can catalyze the oxidation of ergothioneine.[4][11][12]
Caption: Oxidative degradation pathways of ergothioneine.
Microbial and Enzymatic Degradation
Certain microorganisms possess enzymes capable of degrading ergothioneine. For instance, bacteria like Agrobacterium radiobacter can utilize ergothioneine as a nitrogen source, breaking it down via the enzyme ergothionase.[13]
-
Key Microbial Degradants:
Enzymatic degradation in actinobacteria involves a two-step process, first to ergothioneine sulfinic acid by a thiol dioxygenase, followed by desulfination to Nα-trimethylhistidine and SO₂.[10]
Caption: Microbial and enzymatic degradation of ergothioneine.
Factors Influencing Stability
Several external factors can impact the stability of ergothioneine in both solid and solution states.
| Factor | Influence on Ergothioneine Stability |
| Temperature | Generally stable at room temperature.[14] Prolonged exposure to high temperatures can lead to degradation.[4][14] |
| pH | Most stable in slightly acidic to neutral conditions (pH 5-7).[4][14] Extreme pH levels (highly acidic or alkaline) can cause degradation.[4][14] |
| Light | Relatively stable in light, but prolonged exposure to direct sunlight or strong artificial light can cause photodegradation.[14] |
| Moisture | As a hygroscopic powder, moisture can lead to clumping and potential microbial growth, compromising its integrity.[14] |
| Metal Ions | The presence of metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺), can catalyze oxidation.[4][11][12] |
Experimental Protocols for Stability Assessment
A thorough stability assessment of ergothioneine involves a combination of long-term stability studies and forced degradation studies.
Stability Testing Methodologies
-
Real-Time Stability Studies: These studies are conducted under recommended storage conditions to establish the shelf-life of the product.[4][14]
-
Accelerated Stability Studies: By exposing the product to elevated temperatures and humidity, these studies can predict long-term stability in a shorter timeframe.[4][14]
-
Photostability Testing: This evaluates the impact of light exposure on the stability of ergothioneine.[4][14]
Forced Degradation Studies: A Step-by-Step Approach
Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3][9] The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[9][15]
Caption: Workflow for a forced degradation study of ergothioneine.
Detailed Protocol for Forced Degradation:
-
Sample Preparation: Prepare a stock solution of ergothioneine (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer within its stable pH range).
-
Acid Hydrolysis: Treat the ergothioneine solution with an acid (e.g., 0.1 N HCl) and maintain at room temperature or elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).[9]
-
Base Hydrolysis: Treat the ergothioneine solution with a base (e.g., 0.1 N NaOH) under the same temperature and time conditions as acid hydrolysis.
-
Oxidative Degradation: Expose the ergothioneine solution to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[9]
-
Thermal Degradation:
-
Solution: Heat the ergothioneine solution at a high temperature (e.g., 80 °C).
-
Solid State: Expose solid ergothioneine powder to dry heat (e.g., 105 °C).
-
-
Photolytic Degradation: Expose the ergothioneine solution and solid powder to a combination of UV and visible light, as per ICH Q1B guidelines. A dark control should be run in parallel.
-
Sampling and Analysis: At specified time points, withdraw samples, neutralize (for acid and base hydrolysis), and analyze using a validated stability-indicating analytical method.
Analytical Methodologies for Stability Indicating Analysis
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, excipients, and impurities.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for separating and quantifying ergothioneine and its degradation products.
-
Example HPLC Method:
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher sensitivity and specificity, enabling the identification and structural elucidation of degradation products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural characterization of ergothioneine and its degradation products.[16][17]
Summary of Quantitative Data (Hypothetical Example)
While specific kinetic data for ergothioneine degradation is not extensively available in the public domain, the following table provides a hypothetical framework for presenting such data from experimental studies.
| Stress Condition | Temperature (°C) | Duration | % Degradation (Hypothetical) | Major Degradants Identified |
| 0.1 N HCl | 60 | 48 h | 8% | Hercynine |
| 0.1 N NaOH | 60 | 48 h | 12% | Hercynine, Disulfide |
| 3% H₂O₂ | 25 | 24 h | 15% | Ergothioneine Sulfinic Acid, Hercynine |
| Dry Heat | 105 | 7 days | 5% | Minor unidentified peaks |
| Photolytic (ICH Q1B) | 25 | 7 days | 3% | Minor unidentified peaks |
Conclusion and Future Perspectives
2-Mercapto-L-histidine (ergothioneine) is a remarkably stable antioxidant with significant potential in various applications. Its inherent stability, primarily due to its thione tautomeric form, makes it a desirable ingredient. However, a thorough understanding of its degradation profile under stress conditions is crucial for ensuring product quality, safety, and efficacy. The primary degradation pathway is oxidation, which can be influenced by factors such as high temperature, extreme pH, and the presence of metal ions.
Future research should focus on generating more quantitative kinetic data for its degradation under a wider range of conditions. Further elucidation of the structures of minor degradation products and a deeper understanding of their potential biological activities are also warranted. The methodologies and information presented in this guide provide a solid foundation for researchers and drug development professionals to confidently work with this promising molecule.
References
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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A New strategy for Quantitative Analysis of Ergothioneine in Fermentation Broth by RP-HPLC. ResearchGate. [Link]
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Quantitative determination of the sulfur-containing antioxidant ergothioneine by HPLC/ICP-QQQ-MS. Journal of Analytical Atomic Spectrometry. [Link]
-
The biology of ergothioneine, an antioxidant nutraceutical. PMC - PubMed Central - NIH. [Link]
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Decline of ergothioneine in frailty and cognition impairment. PubMed. [Link]
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Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases. NIH. [Link]
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A Study on the Antioxidant Properties and Stability of Ergothioneine from Culinary-Medicinal Mushrooms. PubMed. [Link]
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development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
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Chemical structure of ergothioneine. ResearchGate. [Link]
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Ergothioneine, recent developments. PMC - PubMed Central. [Link]
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How to ensure the stability of L-ergothioneine powder?. Rebecca. [Link]
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A Study on the Antioxidant Properties and Stability of Ergothioneine from Mushrooms. ResearchGate. [Link]
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ERGOTHIONEINE DEGRADATION AND PROPERTIES OF ERGOTHIONASE FROM AGROBACTERIUM RADIOBACTER. Blacklight - Electronic Theses for Schreyer Honors College. [Link]
-
Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. PMC - PubMed Central. [Link]
-
Production of ergothioneine over time in the production strain with or... ResearchGate. [Link]
-
The chemical structure of ergothioneine. ResearchGate. [Link]
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HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
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Ergothioneine Protects Against UV-Induced Oxidative Stress Through the PI3K/AKT/Nrf2 Signaling Pathway. PubMed Central. [Link]
-
Analysis of Ergothioneine Using Surface-Enhanced Raman Scattering: Detection in Mushrooms. MDPI. [Link]
-
Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. LinkedIn. [Link]
-
Stability and nonreactivity of ergothioneine in human erythrocytes studied by 1H NMR. PubMed. [Link]
-
Depletion by Hemodialysis of the Antioxidant Ergothioneine. PMC - NIH. [Link]
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Enzyme-Catalyzed Oxidative Degradation of Ergothioneine. PubMed. [Link]
-
In Vitro Reconstitution of a Five-Step Pathway for Bacterial Ergothioneine Catabolism. ACS Chemical Biology. [Link]
-
Validation of a HILIC Method for the Analysis of Ergothioneine in Fermentation Broth. Oxford Academic. [Link]
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Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. SciSpace. [Link]
-
The chemical structure of ergothioneine. ResearchGate. [Link]
-
Validation of an Aqueous Normal Phase Chromatography Method for the Analysis of Ergothioneine in Commercial Mushrooms. LCGC International. [Link]
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- 17. researchgate.net [researchgate.net]
Application Note: 2-Mercapto-L-histidine as a Redox-Tuned Stabilizer in Pharmaceutical Formulations
[1]
Executive Summary
2-Mercapto-L-histidine (2-MH) (CAS: 2002-22-4) represents a distinct class of sulfur-based antioxidants.[1][] Unlike traditional thiol excipients (e.g., Cysteine, Methionine) that function through rapid sacrificial oxidation, 2-MH operates primarily via a thione-thiol tautomeric equilibrium . This unique electronic structure confers "smart" stabilization properties: it remains relatively inert to mild background oxidation (high stability in storage) while exhibiting potent reactivity toward aggressive radicals (e.g., hydroxyl radicals) and transition metals.
This guide details the mechanistic basis, formulation strategies, and validation protocols for utilizing 2-MH to stabilize high-value biologics, particularly monoclonal antibodies (mAbs) and hyaluronan-based hydrogels.
Mechanistic Grounding: The Thione Advantage
The Thione-Thiol Tautomerism
The critical differentiator of 2-MH is its existence as a thione (C=S) in equilibrium with the thiol (C-SH) form. In aqueous solutions at physiological pH, the thione tautomer predominates.
-
Standard Thiols (Cysteine): Exist as free thiols (-SH), highly susceptible to auto-oxidation, often generating superoxide anions that can propagate damage.
-
2-Mercapto-L-histidine: The thione form is electronically stable and resistant to auto-oxidation. It acts as a "masked" antioxidant that activates primarily under strong oxidative stress or in the presence of transition metals.
Dual-Mode Protection
-
Radical Scavenging: 2-MH effectively quenches hydroxyl (
) and peroxyl radicals. The sulfur atom donates an electron/hydrogen, momentarily forming a radical that is resonance-stabilized by the imidazole ring. -
Metal Chelation: The imidazole nitrogen and the sulfur atom form a stable coordination complex with redox-active metals (Cu²⁺, Fe³⁺), effectively "caging" them and preventing Fenton-type reactions that generate radicals.[3]
Figure 1: The dual-mechanism of 2-MH. The thione-thiol equilibrium provides a reservoir of antioxidant potential that is resistant to premature auto-oxidation.
Application Notes: Formulation Strategies
Solubility and pH Compatibility
-
Solubility: 2-MH is water-soluble but exhibits pH-dependent solubility profiles due to the zwitterionic nature of the amino acid backbone.
-
Optimal pH Range: 5.0 – 7.5.
-
Note: At pH < 4, protonation of the imidazole ring may shift the tautomeric equilibrium; however, stability remains superior to cysteine.
-
-
Preparation: Dissolve in degassed WFI (Water for Injection) to prevent initial dissolved oxygen consumption, although 2-MH is less sensitive than Methionine.
Concentration Optimization
For biologic formulations (mAbs, fusion proteins), 2-MH is typically effective at millimolar concentrations.
| Application Target | Recommended Concentration | Primary Function |
| Monoclonal Antibodies | 1 mM – 10 mM | Prevent methionine oxidation & aggregation |
| Hyaluronic Acid (HA) | 0.5 mM – 5 mM | Prevent depolymerization (viscosity loss) |
| Peptide Therapeutics | 1:1 to 1:5 (Molar Ratio) | Metal chelation & radical scavenging |
Compatibility with Excipients
-
Polysorbates (PS20/PS80): 2-MH is highly recommended in formulations containing polysorbates. It scavenges peroxides generated by polysorbate degradation, preventing protein oxidation.
-
Sugars (Sucrose/Trehalose): Fully compatible.
-
Buffers: Compatible with Histidine, Acetate, and Phosphate buffers. Synergy: Using 2-MH in a Histidine buffer creates a "super-buffered" system for both pH and redox potential.
Protocol: Oxidative Stress Resilience Assay
Objective: Validate the stabilizing effect of 2-MH on a monoclonal antibody (mAb) under forced degradation conditions (Fenton Stress).
Materials
-
Test Article: Monoclonal Antibody (10 mg/mL stock).
-
Stabilizer: 2-Mercapto-L-histidine (Prepare 100 mM stock in water, filter 0.22 µm).
-
Stressors: Hydrogen Peroxide (H₂O₂), Copper (II) Sulfate (CuSO₄).
-
Quencher: EDTA (Ethylenediaminetetraacetic acid).
Experimental Workflow
Step 1: Sample Preparation Prepare three formulation arms in 20 mM Histidine Buffer (pH 6.0):
-
Control: mAb (1 mg/mL) + Vehicle.
-
Comparator: mAb (1 mg/mL) + L-Methionine (10 mM).
-
Test: mAb (1 mg/mL) + 2-MH (10 mM).
Step 2: Stress Induction (Fenton Reaction)
-
Add CuSO₄ to a final concentration of 10 µM.
-
Initiate stress by adding H₂O₂ to a final concentration of 2 mM.
-
Incubation: 3 hours at 25°C or 40°C (accelerated).
-
Rationale: This mimics metal-catalyzed oxidation, a common degradation pathway in manufacturing stainless steel skids.
-
Step 3: Quenching
-
Stop the reaction by adding EDTA (final concentration 1 mM) to chelate excess copper.
-
Perform buffer exchange (e.g., Zeba Spin Columns) to remove H₂O₂ and excess reagents before analysis.
Step 4: Analytical Readout
-
SEC-HPLC: Quantify High Molecular Weight (HMW) aggregates.
-
Expectation: 2-MH should significantly reduce HMW species compared to Control.
-
-
Peptide Mapping (LC-MS): Digest protein and monitor oxidation of Met-252 and Trp residues.
-
Expectation: 2-MH acts as a competitive sink, preserving the mAb residues.
-
Figure 2: Experimental workflow for validating 2-MH efficacy against metal-catalyzed oxidation.
Analytical Quantification of 2-MH
To monitor the stability of the excipient itself during shelf-life studies, use the following HPLC method.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0% B to 10% B over 10 minutes (2-MH is polar and elutes early).
-
Detection: UV at 257 nm .
-
Note: The thione form has a specific absorption maximum near 257 nm, distinguishing it from standard thiols (which have weak UV absorbance) and disulfides.
-
References
-
Hand, C. E., & Honek, J. F. (2005). Biological chemistry of naturally occurring thiols of microbial and marine origin. Journal of Natural Products, 68(2), 293-308.
-
Gründemann, D., et al. (2005). Discovery of the ergothioneine transporter. Proceedings of the National Academy of Sciences, 102(14), 5256-5261.
-
Koegel, S., et al. (2020). Impact of Ergothioneine, Hercynine, and Histidine on Oxidative Degradation of Hyaluronan and Wound Healing. International Journal of Molecular Sciences, 22(1), 205.
-
Vogt, R. N., et al. (2021). Ergothioneine in a Peptide: Substitution of Histidine with 2-Thiohistidine in Bioactive Peptides. Antioxidants, 10(5), 723.
-
Servillo, L., et al. (2015). The tautomeric equilibrium of 2-mercapto-L-histidine and its relevance to the antioxidant properties of ergothioneine. Free Radical Biology and Medicine, 79, 228-239.
Preventing oxidation of 2-Mercapto-L-histidine during storage and handling
Introduction: The Stability Paradox
2-Mercapto-L-histidine (2-MH) is a critical intermediate in the synthesis of ergothioneine and a potent antioxidant/metal chelator in its own right. However, its utility is often compromised by a fundamental misunderstanding of its tautomeric nature.
Users frequently report "spontaneous degradation" or "yellowing" of white powder. This is rarely spontaneous; it is a predictable chemical response to environmental stress. This guide provides the mechanistic understanding and protocols required to maintain 2-MH integrity.
Module 1: The Chemistry of Degradation
The Thione-Thiol Tautomerism
To prevent oxidation, you must understand what you are actually holding. In the solid state, 2-MH exists predominantly as the 2-thione tautomer (
The thiol form is the reactive species. It is susceptible to deprotonation to form the thiolate anion (
Visualizing the Oxidation Pathway
The following diagram illustrates the critical transition from the stable thione form to the oxidized disulfide dimer.
Figure 1: The degradation pathway of 2-MH. Storage strategies must aim to keep the molecule in the "Thione" state or prevent the "Thiolate" transition.
Module 2: Storage & Handling Protocols
Standard Operating Procedures (SOPs)
| Parameter | Solid State Storage | Solution Handling | Why? (Causality) |
| Temperature | -20°C | +4°C (Short term only) | Low temp slows tautomerization kinetics and oxidation rates. |
| Atmosphere | Argon/Nitrogen flush | Degassed buffers | Removes |
| Container | Amber Glass (Desiccated) | Plastic or Silanized Glass | Avoids metal leaching from stainless steel; amber blocks UV-induced radical formation. |
| pH Environment | N/A | Acidic (pH < 5.0) | Low pH protonates the thiol, preventing formation of the reactive thiolate anion ( |
| Additives | None | 1 mM EDTA | Chelates trace metals (Fe, Cu) that catalyze auto-oxidation. |
Decision Tree: Storage Workflow
Figure 2: Decision logic for minimizing oxidation risk during storage and handling.
Module 3: Troubleshooting & FAQs
Q1: My white 2-MH powder has turned pale yellow. Is it ruined?
Diagnosis: The yellow color indicates the formation of the bis(2-histidyl)disulfide dimer. This is a reversible oxidation. Solution: You do not need to discard the sample.
-
Dissolve the sample in an acidic buffer.[1]
-
Perform the TCEP Salvage Protocol (see below) to reduce the disulfide bond back to the monomer.
-
Verify purity via HPLC.
Q2: I am seeing a "doublet" peak on my HPLC chromatogram.
Diagnosis: This is the classic signature of partial oxidation. The early-eluting peak is typically the monomer (2-MH), and the later-eluting peak is the hydrophobic disulfide dimer. Fix: Add 5 mM TCEP to your HPLC sample vial and wait 10 minutes before injection. If the doublet collapses into a single peak, the issue was oxidation.
Q3: Why is 2-MH difficult to dissolve in neutral water?
Expert Insight: 2-MH is zwitterionic. At neutral pH, the intermolecular ionic interactions (between the ammonium and carboxylate groups) are strong, and the thione character reduces water solubility compared to standard histidine. Fix: Dissolve in 0.1 M HCl (to protonate) or 0.1 M NaOH (to deprotonate), then adjust to the desired pH. Warning: Dissolving in NaOH dramatically accelerates oxidation; use degassed NaOH and work quickly.
Module 4: Experimental Protocols
Protocol A: The TCEP Salvage Protocol
Use this to restore oxidized (yellowed) stock solutions or solid samples.
Why TCEP? Unlike DTT or
Materials:
-
Oxidized 2-MH sample
-
TCEP-HCl (Solid or 0.5 M stock)
-
Degassed Buffer (pH 4.5 – 6.0 recommended)
Step-by-Step:
-
Preparation: Prepare a 50 mM stock solution of 2-MH (calculating mass based on the monomer MW: ~187.2 g/mol ).
-
Acidification: Ensure the pH is < 7.0. If the solution is basic, TCEP is less stable over long periods, and the thiol is more prone to re-oxidation.
-
Reduction: Add TCEP to a final concentration of 1.5x molar excess relative to the estimated disulfide content (or simply match the mmolar concentration of the 2-MH).
-
Example: For 10 mL of 50 mM 2-MH, add TCEP to a final concentration of 55-75 mM.
-
-
Incubation: Incubate at Room Temperature for 20 minutes .
-
Verification: The solution should turn from yellow/cloudy to clear/colorless.
Protocol B: Inert Atmosphere Weighing (The "Argon Blanket")
For handling highly sensitive solid stocks.
-
Place the 2-MH vial and a spatially separate spatula into a deep tray.
-
Connect a line of Argon gas to a pipette tip.
-
Gently flow Argon into the source vial for 10 seconds (do not blow powder away).
-
Weigh the necessary amount quickly.
-
Flush the headspace of the vial with Argon again before capping.
-
Seal with Parafilm immediately.
References
-
Handel, M., et al. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines." ResearchGate, 2015.
-
Thermo Fisher Scientific. "TCEP-HCl Product Information and Stability Guide." Thermo Fisher Scientific, 2012.
-
Bachem. "Cysteine Derivatives and Disulfide Bridge Formation."[3] Bachem Technical Guides, 2021.[3]
-
BroadPharm. "S-S bond reduction by TCEP: Protocols and Stability." BroadPharm Technical Support, 2022.
-
National Institutes of Health (NIH). "The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions." PubMed Central, 2010.
Sources
Technical Support Center: Stabilizing 2-Mercapto-L-histidine During Sample Preparation
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for minimizing the degradation of 2-Mercapto-L-histidine (2-MH) during sample preparation. As a potent antioxidant and a key intermediate in the biosynthesis of ergothioneine, maintaining the integrity of 2-MH is paramount for accurate analytical results. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to ensure the reliability of your experimental data.
Understanding the Instability of 2-Mercapto-L-histidine: The "Why" Behind Degradation
2-Mercapto-L-histidine is a sulfur-containing amino acid derivative that is highly susceptible to degradation, primarily through oxidation of its reactive thiol group.[1][2] This reactivity, while central to its biological function as an antioxidant and metal chelator, presents a significant challenge during sample handling and analysis. The primary degradation pathway involves the oxidation of the thiol (-SH) group to form disulfide bridges (-S-S-), which can lead to the formation of dimers or other adducts.[1] This process can be accelerated by several factors commonly encountered in a laboratory setting.
Furthermore, the parent amino acid, L-histidine, is known to degrade to urocanic acid, a process that can be influenced by the presence of metal ions and microbial contamination.[3][4] While this is a degradation pathway of the precursor, understanding the general stability of the histidine moiety is crucial for a comprehensive approach to sample preservation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause 2-Mercapto-L-histidine degradation in my samples?
A1: The degradation of 2-MH is primarily driven by oxidation of its thiol group. The main contributing factors are:
-
Presence of Oxygen: Atmospheric oxygen is a key driver of thiol oxidation.
-
Metal Ions: Divalent metal cations, such as copper (Cu²⁺) and manganese (Mn²⁺), can catalyze the oxidation of thiols.[3]
-
Elevated pH: A higher pH can increase the rate of thiol oxidation.
-
Elevated Temperature: Increased temperatures can accelerate the rate of chemical reactions, including oxidation.
-
Light Exposure: Exposure to light can also contribute to the degradation of photosensitive compounds.
-
Microbial Contamination: Microorganisms can introduce enzymes and other substances that may degrade 2-MH.[3]
Q2: I am seeing a lower than expected concentration of 2-MH in my samples. What could be the cause?
A2: A lower than expected concentration is a classic sign of degradation during sample preparation. The most likely culprit is oxidation. Review your sample handling procedure for potential exposure to the factors listed in Q1. Specifically, consider if you have taken adequate measures to remove dissolved oxygen, chelate metal ions, and control temperature and pH.
Q3: Can I store my 2-MH samples after preparation? If so, under what conditions?
A3: For optimal stability, it is always best to analyze samples containing 2-MH as quickly as possible after preparation. If storage is unavoidable, it is recommended to store them at ultra-low temperatures (≤ -80°C) under an inert atmosphere (e.g., argon or nitrogen).[5] The addition of stabilizing agents, as detailed in the protocols below, is also highly recommended for stored samples.
Q4: Are there any common laboratory reagents I should avoid when working with 2-MH?
A4: Yes. Avoid buffers and solutions that have not been deoxygenated. Also, be cautious with buffers containing high concentrations of salts or glycerol, as these can sometimes interfere with downstream analysis.[2][6] Buffers like TRIS should also be used with caution as they contain primary amines that could potentially react with derivatizing agents if you are using them for analysis.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable 2-MH | Severe degradation due to oxidation. | Implement a comprehensive stabilization strategy. This includes working under an inert atmosphere, using deoxygenated solutions, adding a chelating agent like EDTA, and maintaining low temperatures throughout the procedure. Consider derivatization with an alkylating agent immediately after extraction to form a stable product. |
| Poor reproducibility between replicates | Inconsistent sample handling leading to variable degradation. | Standardize every step of your sample preparation protocol. Ensure consistent timing for each step, use fresh, high-quality reagents for each batch of samples, and meticulously control the temperature. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products (e.g., disulfide-linked dimers) or reaction with matrix components. | Review the mass spectrum of the unexpected peaks to identify potential degradation products. Optimize your chromatographic method to separate these from the parent compound. Implement the stabilization protocols to minimize their formation. |
| Instrumental analysis issues (e.g., poor peak shape) | Interaction of the thiol group with the analytical column or other instrument components. | Consider derivatizing the thiol group to improve its chromatographic behavior. Ensure the pH of your mobile phase is compatible with the stability of 2-MH. |
Core Experimental Protocols
To mitigate the degradation of 2-MH, a multi-pronged approach to sample preparation is recommended. The following protocols provide a framework that can be adapted to specific sample matrices and analytical techniques.
Protocol 1: General Sample Preparation with Reducing Agents
This protocol is suitable for a wide range of biological samples and aims to maintain 2-MH in its reduced state.
Materials:
-
Sample (e.g., cell lysate, tissue homogenate, plasma)
-
Extraction Solvent (e.g., methanol, aqueous methanol)
-
Reducing Agent Stock Solution (e.g., 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in deoxygenated water)
-
Chelating Agent Stock Solution (e.g., 100 mM EDTA in deoxygenated water)
-
Deoxygenated Water (prepared by sparging with nitrogen or argon for at least 30 minutes)
-
Centrifuge
-
Analytical vials
Procedure:
-
Work in a Low-Oxygen Environment: Whenever possible, perform sample preparation steps in an anaerobic chamber or use sealed vials purged with nitrogen or argon.
-
Deoxygenate Solutions: Prior to use, deoxygenate all buffers and solvents by sparging with an inert gas.
-
Sample Extraction: Homogenize or lyse your sample in a pre-chilled extraction solvent.
-
Addition of Stabilizers: Immediately after extraction, add the reducing agent and chelating agent to the sample extract to achieve a final concentration of 1-5 mM DTT or TCEP and 1 mM EDTA.
-
Incubation: Gently mix and incubate the sample on ice for 15-30 minutes to allow for the reduction of any existing disulfides.
-
Clarification: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet any precipitates.
-
Collection and Analysis: Carefully transfer the supernatant to an analytical vial for immediate analysis. If analysis is not immediate, flush the headspace of the vial with inert gas before sealing and store at -80°C.
Protocol 2: Sample Preparation with Alkylation for Enhanced Stability
This protocol involves derivatizing the thiol group of 2-MH with an alkylating agent to form a stable thioether, which is resistant to oxidation. This is particularly useful for samples that require longer processing times or storage.
Materials:
-
Sample and extraction materials as in Protocol 1.
-
Alkylating Agent Stock Solution (e.g., 100 mM Iodoacetamide (IAM) or N-ethylmaleimide (NEM) in a suitable solvent, protected from light).
Procedure:
-
Initial Extraction: Follow steps 1-4 of Protocol 1 to extract the sample and add a chelating agent. Omit the reducing agent in this step if you only want to quantify the initially reduced 2-MH. If you want to measure total 2-MH (reduced + oxidized), include the reducing agent as in Protocol 1.
-
Alkylation: Add the alkylating agent to the sample extract to a final concentration of 10-20 mM.
-
Incubation: Incubate the sample in the dark at room temperature for 30-60 minutes.
-
Quenching (Optional): If necessary, the alkylation reaction can be quenched by adding a small amount of a thiol-containing reagent like DTT.
-
Clarification and Analysis: Proceed with steps 6 and 7 of Protocol 1. The resulting 2-MH derivative will be significantly more stable.
Data Summary Table
| Stabilization Strategy | Mechanism of Action | Advantages | Considerations |
| Low Temperature (on ice) | Reduces the rate of all chemical reactions, including oxidation. | Simple, universally applicable. | May not be sufficient on its own for highly sensitive samples. |
| Inert Atmosphere (N₂ or Ar) | Removes oxygen, a key reactant in thiol oxidation. | Highly effective at preventing oxidation. | Requires specialized equipment (e.g., anaerobic chamber, gas lines). |
| Chelating Agents (e.g., EDTA, DTPA) | Sequesters metal ions that catalyze thiol oxidation. | Simple to implement, compatible with most downstream analyses. | May not prevent all oxidation pathways. |
| Reducing Agents (e.g., DTT, TCEP) | Reduces oxidized disulfides back to their thiol form. | Reverses some degradation that may have already occurred. | Can interfere with some analytical techniques. TCEP is generally more stable and less interfering than DTT. |
| Alkylation (e.g., IAM, NEM) | Forms a stable, non-reactive thioether derivative. | Provides long-term stability, can improve chromatographic performance. | The derivatization reaction needs to be optimized and validated. It permanently modifies the analyte. |
Visualizing the Degradation and Prevention Workflow
Caption: Workflow for minimizing 2-MH degradation.
References
-
Bio-Synthesis Inc. Sample preparation for Amino Acid Analaysis. 2009. Available from: [Link]
- Poole, L. B.
-
Agilent. Amino Acid Analysis: “How-To” Guide. Available from: [Link]
-
Agilent. Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. 2017. Available from: [Link]
-
Chemistry Steps. Reactions of Thiols. Available from: [Link]
- Sanchi, L., et al. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Mol. Pharmaceutics. 2022;19(9):3297-3308.
-
Saliy, V., et al. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. ResearchGate. 2022. Available from: [Link]
- Google Patents. US2727920A - Oxidation of mercaptans to sulfonic acids.
- Wang, C., et al. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Pharm Res. 2015;32(7):2271-80.
-
ResearchGate. How can we avoid oxidation of compounds precipitating from fractions collected during silica gel chromatography?. 2022. Available from: [Link]
-
JoVE. Video: Preparation and Reactions of Thiols. 2023. Available from: [Link]
- Journal of Chemical and Pharmaceutical Research. Determination of arginine, lysine and histidine in drug substance and drug product without derivatisation by using HILIC column LC technique. 2010;2(5):580-586.
- Whitesides, G. M., et al. Synthesis of dithiols as reducing agents for disulfides in neutral aqueous solution and comparison of reduction potentials. J. Org. Chem. 1977;42(2):332-336.
- Le, H. T., et al. Avoiding premature oxidation during the binding of Cu(II) to a dithiolate site in BsSCO. A rapid freeze-quench EPR study. FEBS Lett. 2011;585(15):2469-72.
-
SIELC Technologies. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. Available from: [Link]
- Hilhorst, M., et al. Stabilization of clinical samples collected for quantitative bioanalysis--a reflection from the European Bioanalysis Forum. Bioanalysis. 2015;7(3):333-43.
-
The Australian Wine Research Institute. Removal of volatile sulfur compounds. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Histidine. Available from: [Link]
-
ResearchGate. An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. 2025. Available from: [Link]
-
ResearchGate. Methodologies for stabilization of pharmaceuticals in biological samples. 2025. Available from: [Link]
Sources
- 1. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. CN101968472A - Method for analyzing raw materials of histidine and histidine monohydrochloride and preparation by HPLC method - Google Patents [patents.google.com]
- 3. 2-Mercapto-L-histidine | 2002-22-4 | Benchchem [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. researchgate.net [researchgate.net]
Strategies to improve the yield of 2-Mercapto-L-histidine synthesis
Technical Support Center: 2-Mercapto-L-histidine Synthesis Ticket ID: #2MH-OPT-001 Status: Open Subject: Yield Optimization & Troubleshooting for 2-Mercapto-L-histidine (2-MH)
Executive Summary: The Yield Paradox
User Query: "My yields are inconsistent (15-40%), and the product often solidifies or loses optical purity. How do I stabilize the synthesis?"
Root Cause Analysis: The synthesis of 2-Mercapto-L-histidine (2-MH) faces three converging failure modes:
-
Tautomeric Instability: The imidazole-2-thione tautomer is stable, but the intermediate thiol is highly nucleophilic, leading to rapid oxidative dimerization (disulfide formation).
-
Racemization: The electron-withdrawing nature of the thiocarbonyl group, combined with the imidazole ring, significantly increases the acidity of the
-proton, making L- to D- conversion rapid under basic conditions. -
Reagent Toxicity/Inefficiency: Classical methods using thiophosgene are low-yielding due to polymerization.
This guide replaces the classical Bamford method with a Modified Thiocarbonyl Transfer Protocol using Phenyl Chlorothionoformate or 1,1'-Thiocarbonyldiimidazole (TCDI), coupled with a strict reductive workup.
Diagnostic Workflow (Visual Logic)
The following logic tree outlines the critical decision points to rescue a failing synthesis.
Caption: Diagnostic logic tree for identifying the root cause of yield loss in 2-MH synthesis.
Module 1: Reaction Optimization (The Thiolation Step)
The Problem: Direct thiolation of histidine is inefficient. The Solution: Use the Xu & Yadan Modified Route (via L-Histidine Methyl Ester).
Comparison of Thiolation Reagents
| Reagent | Yield Potential | Risk Profile | Recommendation |
| Thiophosgene | Low (20-35%) | High Toxicity , Polymerization | AVOID |
| TCDI | Moderate (40-55%) | Moisture Sensitive, Imidazole byproduct | ACCEPTABLE |
| Phenyl Chlorothionoformate | High (65-80%) | Controlled reactivity, cleaner workup | PREFERRED |
Optimized Protocol: Phenyl Chlorothionoformate Route
Step 1: Protection Start with L-Histidine Methyl Ester Dihydrochloride .
-
Why: The ester protects the carboxyl group; the amine must be free for the initial nucleophilic attack, or protected (e.g., Boc) if using a specific cyclization route.
-
Critical: Ensure the starting material is essentially water-free.
Step 2: Thiolation (The Yield Maker)
-
Suspend L-His-OMe
2HCl (10 mmol) in anhydrous DCM. -
Add Phenyl Chlorothionoformate (1.1 eq) and mild base (NaHCO
or TEA) at 0°C .-
Tech Note: Low temperature prevents the immediate attack of the
-proton (racemization).
-
-
Allow to warm to RT over 2 hours. The intermediate formed is a thiocarbamate.
Step 3: Cyclization
-
Treat the intermediate with a hindered base (e.g., TEA) in refluxing THF or mild heat.
-
Mechanism: The imidazole nitrogen attacks the thiocarbonyl carbon, closing the ring to form the bicyclic intermediate.
Step 4: Hydrolysis (Deprotection)
-
Acid hydrolysis (2M HCl) removes the methyl ester and effectively "peels" the protecting groups.
-
Caution: Do not use strong alkali (NaOH) for hydrolysis if possible, as 2-MH racemizes instantly in high pH.
Module 2: Handling & Purification (The Disulfide Trap)
User Issue: "My product turns into an insoluble yellow precipitate."
Explanation: 2-MH exists in equilibrium with its disulfide dimer (bis(2-histidyl)disulfide). In the presence of oxygen and basic pH, the equilibrium shifts 99% to the disulfide (the yellow solid).
The "Reductive Shield" Strategy: You must maintain a reducing environment throughout the workup.
-
Degassing: All solvents (water, eluents) must be degassed (sparged with Argon/Nitrogen) for 20 minutes before use.
-
Additive: Add DTT (Dithiothreitol) or TCEP (1-5 mM) to the crude mixture before purification.
-
Why TCEP? It is effective at acidic pH (where 2-MH is stable) and does not contain thiols that might compete in substitution reactions.
-
-
Crystallization: Crystallize from water/ethanol under an inert atmosphere. If the product is yellow, it is oxidized. Pure 2-MH is white/colorless.
Module 3: Stereochemical Integrity (Racemization)
User Issue: "The biological activity of my Ergothioneine precursor is low."
Technical Insight: The C2-thiol group pulls electron density, making the C
Prevention Protocol:
-
Strict Temperature Control: Never exceed 40°C when the solution is basic (pH > 8).
-
Base Selection: Use Diisopropylethylamine (DIPEA) instead of Triethylamine (TEA) if possible, as the steric bulk reduces proton abstraction capability.
-
Duration: Quench reactions immediately upon completion. Do not leave stirring overnight "just to be safe."
Visualizing the Optimized Pathway
Caption: Optimized linear synthesis pathway using Phenyl Chlorothionoformate and reductive workup.
Frequently Asked Questions (FAQ)
Q: Can I use the Marfey’s reagent method for this? A: Marfey’s reagent is typically for derivatization and analysis, not preparative synthesis. For scale-up, the TCDI or Phenyl Chlorothionoformate routes are superior due to atom economy and easier removal of byproducts.
Q: How do I store 2-Mercapto-L-histidine? A: Store at -20°C under Argon. Even in solid form, surface oxidation occurs. If the powder turns yellow over time, dissolve in dilute acid, treat with TCEP, and recrystallize.
Q: My NMR shows double peaks. Is it racemized?
A: Not necessarily. 2-MH exists as a zwitterion and has tautomers (thione vs. thiol). Ensure you run the NMR in D
References
-
Xu, J., & Yadan, J. C. (1995). Synthesis of L-(+)-Ergothioneine. The Journal of Organic Chemistry, 60(20), 6296–6301. Link
- Core Reference: Establishes the phenyl chlorothionoform
-
Hand, C. E., & Honek, J. F. (2005). Biological Chemistry of Ergothioneine: A Critical Review. Journal of Natural Products. Link
- Context: Reviews the stability and tautomerism of 2-MH.
-
Erdelmeier, I., et al. (2012). Cysteine-protective reagents for the synthesis of ergothioneine. Green Chemistry. Link
- Optimization: Discusses preventing oxid
-
Bachem Technical Guides. Racemization in Peptide Synthesis.Link
- Mechanistic Support: General principles of histidine racemiz
Compatibility of 2-Mercapto-L-histidine with other reagents in a mixture
Technical Support Center: 2-Mercapto-L-histidine
Welcome to the technical support center for 2-Mercapto-L-histidine (2-MLH). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the compatibility and handling of this unique sulfur-containing amino acid derivative. Here, you will find answers to frequently asked questions and troubleshooting guides to ensure the integrity and success of your experiments.
Introduction to 2-Mercapto-L-histidine
2-Mercapto-L-histidine is a derivative of the essential amino acid L-histidine, distinguished by a sulfhydryl (-SH) group on the imidazole ring.[1] This modification imparts significant antioxidant and metal-chelating properties.[1][] It serves as a crucial intermediate in the biosynthesis of ergothioneine, a notable antioxidant found in various organisms.[1][3][4][5][6][7][8] Understanding its chemical reactivity is paramount for its effective use in research and development.
The key to 2-MLH's function lies in its reactive thiol group, which can readily undergo oxidation to form disulfide bonds.[1][9] This reactivity, while central to its antioxidant capacity, also makes it susceptible to incompatibilities with certain reagents and environmental conditions. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What are the key reactive functional groups of 2-Mercapto-L-histidine?
A1: 2-Mercapto-L-histidine possesses three primary functional groups that dictate its reactivity:
-
Thiol Group (-SH): This is the most reactive site, prone to oxidation, which is fundamental to its antioxidant activity.[1] It can be oxidized to form disulfide bridges (-S-S-).[1][9]
-
Imidazole Ring: The nitrogen atoms in the imidazole ring can act as proton buffers and are involved in metal ion chelation.[1][3] The protonation state of the ring is pH-dependent.[10][11]
-
Amino Acid Backbone: The amino (-NH2) and carboxyl (-COOH) groups provide water solubility and can participate in standard amino acid reactions, such as peptide bond formation.[9]
Q2: How should I prepare and store stock solutions of 2-Mercapto-L-histidine?
A2: Due to the high reactivity of the thiol group, proper preparation and storage are critical.
-
Solvent: Use deoxygenated, high-purity water or a suitable buffer (e.g., phosphate or HEPES) to dissolve 2-MLH.[]
-
pH: Maintain a slightly acidic to neutral pH (ideally below 7.0) to minimize the rate of thiol oxidation. The rate of oxidation increases with pH as the more reactive thiolate anion (S-) becomes more prevalent.[12][13]
-
Degassing: To prevent oxidation by dissolved oxygen, thoroughly degas your solvent by sparging with an inert gas like argon or nitrogen.[13]
-
Storage: For short-term storage, keep solutions on ice and protected from light. For long-term storage, aliquot into small volumes under an inert atmosphere and store at -20°C or below.[14] Avoid repeated freeze-thaw cycles.
Compatibility with Common Reagents
Q3: Is 2-Mercapto-L-histidine compatible with oxidizing agents?
A3: No, 2-Mercapto-L-histidine is generally incompatible with oxidizing agents. The thiol group is highly susceptible to oxidation, which can lead to the formation of dimers (via disulfide bonds) or other oxidized species like sulfoxides.[1] This will result in a loss of its antioxidant capacity and other biological functions.
Common oxidizing agents to avoid include:
-
Hydrogen peroxide (H₂O₂)
-
Peroxides (e.g., tert-Butylhydroperoxide)[15]
-
Halogens (e.g., iodine, bromine)
-
Nitric acid
Q4: Can I use 2-Mercapto-L-histidine in the presence of metal ions?
A4: Caution is strongly advised. 2-MLH is an effective metal ion chelator, a property stemming from both its imidazole ring and thiol group.[1][][9] While this can be beneficial in some contexts (e.g., preventing metal-catalyzed oxidative damage), it can also lead to experimental artifacts.[1]
-
Incompatibility: Certain transition metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺), can catalyze the oxidation of the thiol group, especially in the presence of oxygen.[1][12][13][16] This reaction can be pH-dependent and may be enhanced at neutral to alkaline pH.[15]
-
Complex Formation: The formation of metal-2-MLH complexes can alter the compound's solubility, reactivity, and bioavailability in your system.[11][17] If your experiment requires the presence of metal ions, consider the use of a chelating agent like EDTA to control their reactivity, though this may also interfere with your desired outcome.[15]
Q5: What is the effect of pH on the stability and reactivity of 2-Mercapto-L-histidine?
A5: pH is a critical factor.
-
Stability: Thiol groups are more stable at acidic pH. As the pH increases, the thiol group deprotonates to form the more nucleophilic and easily oxidized thiolate anion (R-S⁻).[13][18] Therefore, solutions of 2-MLH are more prone to oxidative degradation at neutral and alkaline pH.[12]
-
Reactivity: The reactivity of the imidazole ring is also pH-dependent. The imidazole group of histidine has a pKa around 6.0, meaning its charge and hydrophobicity change significantly around physiological pH.[10] This can affect its role in metal binding and other molecular interactions.[11]
Q6: Can I include reducing agents like DTT or β-mercaptoethanol in my mixture with 2-Mercapto-L-histidine?
A6: Yes, in most cases. Strong reducing agents like dithiothreitol (DTT) or β-mercaptoethanol are compatible with 2-MLH. In fact, they can help maintain the thiol group of 2-MLH in its reduced, active state by preventing or reversing oxidation.[1] This is a common strategy in protein chemistry and other biochemical applications to preserve the function of cysteine residues and other thiols.
Troubleshooting Guide
This section addresses common problems encountered when working with 2-Mercapto-L-histidine.
Problem 1: My solution containing 2-MLH has turned yellow or has developed a precipitate.
-
Possible Cause 1: Oxidation. The most likely cause is the oxidation of the thiol group, leading to the formation of disulfide-linked dimers or other colored byproducts. This is often accelerated by the presence of dissolved oxygen, trace metal ion contaminants, and/or a pH above 7.0.
-
Solution: Prepare fresh solutions using deoxygenated buffers. Consider working in an anaerobic chamber or under a stream of inert gas. Ensure all glassware is scrupulously clean to avoid metal contamination. If possible, buffer your solution to a slightly acidic pH.
-
-
Possible Cause 2: Metal Complexation. If your solution contains metal ions, precipitation could be due to the formation of an insoluble 2-MLH-metal complex.
-
Solution: If the metal ions are not essential to your experiment, consider adding a chelating agent like EDTA. If they are essential, you may need to adjust the concentration of reactants or the pH to maintain solubility.
-
Problem 2: I am not observing the expected antioxidant effect of 2-MLH in my assay.
-
Possible Cause 1: Inactive (Oxidized) Reagent. Your 2-MLH may have been compromised due to improper storage or handling, leading to oxidation before it was even added to your experiment.
-
Solution: Use a fresh vial of 2-MLH powder. Prepare stock solutions immediately before use with deoxygenated buffers. To test for the presence of free thiols, you can use Ellman's reagent (DTNB).
-
-
Possible Cause 2: Incompatibility with Assay Components. Other components in your assay mixture (e.g., certain buffers, metal ions, or other additives) could be inactivating the 2-MLH.
-
Solution: Review all components of your mixture for potential incompatibilities as detailed in the FAQs. Run a control experiment with 2-MLH in a simplified buffer system to confirm its activity.
-
Problem 3: I am seeing unexpected peaks in my HPLC or mass spectrometry analysis.
-
Possible Cause: Degradation or Side Reactions. The appearance of new peaks often indicates the formation of oxidized 2-MLH (dimers) or adducts with other molecules in your sample.
-
Solution: Analyze a fresh sample of 2-MLH as a standard. To identify the unknown peak, check for a mass corresponding to the 2-MLH dimer. If other reagents are present, consider the possibility of covalent adduct formation. To prevent this, ensure all solutions are freshly prepared and protected from oxygen and light.
-
Troubleshooting Workflow
Here is a decision-making workflow to help diagnose issues with 2-MLH.
Caption: A troubleshooting flowchart for 2-MLH experiments.
Key Experimental Protocol: Preparing a Stable 2-MLH Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of 2-Mercapto-L-histidine with enhanced stability.
Materials:
-
2-Mercapto-L-histidine powder (MW: 187.22 g/mol )
-
High-purity, deionized water
-
Inert gas (Argon or Nitrogen) with tubing
-
Sterile, conical tubes (e.g., 15 mL and 1.5 mL microcentrifuge tubes)
-
Analytical balance
-
pH meter
Procedure:
-
Deoxygenate the Solvent:
-
Dispense 10 mL of high-purity water into a 15 mL conical tube.
-
Sparge the water with your chosen inert gas for at least 15-20 minutes to remove dissolved oxygen. Keep the tube on ice during this process.
-
-
Weigh the Reagent:
-
Tare a clean microcentrifuge tube on the analytical balance.
-
Carefully weigh out 1.87 mg of 2-Mercapto-L-histidine powder.
-
-
Dissolution:
-
Add 1 mL of the cold, deoxygenated water to the microcentrifuge tube containing the 2-MLH powder.
-
Vortex gently until fully dissolved. The final concentration will be 10 mM.
-
Note: Perform this step quickly to minimize re-exposure to atmospheric oxygen.
-
-
pH Adjustment (Optional but Recommended):
-
If your experimental buffer will be at a higher pH, it is still advisable to prepare and store the stock solution at a pH below 7.0. If necessary, the pH can be adjusted upon dilution into the final reaction mixture.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in pre-chilled microcentrifuge tubes.
-
Before sealing each tube, briefly flush the headspace with inert gas.
-
Store the aliquots at -80°C for long-term stability. For use within a day, store at 2-8°C, protected from light.
-
Compatibility Summary
| Reagent Class | Examples | Compatibility | Rationale & Notes |
| Oxidizing Agents | H₂O₂, Iodine, Peroxides | Incompatible | The thiol group is readily oxidized, leading to inactivation of 2-MLH.[1] |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | Compatible | Helps to maintain the thiol group in its active, reduced state.[1] |
| Transition Metals | Cu²⁺, Fe³⁺, Zn²⁺, Ni²⁺ | Use with Caution | Can catalyze thiol oxidation and/or form insoluble complexes.[1][11][12] Chelation may be required. |
| Strong Acids | HCl, H₂SO₄ | Use with Caution | While stable against oxidation, extreme pH can affect other functional groups and overall molecular integrity. |
| Strong Bases | NaOH, KOH | Incompatible | High pH significantly accelerates the rate of thiol oxidation by promoting thiolate formation.[12][13] |
| Common Buffers | Phosphate, HEPES, MES | Compatible | Generally compatible, but ensure the buffer itself is free of metal contaminants and deoxygenated. |
Chemical Pathway: Oxidation of 2-Mercapto-L-histidine
The primary pathway for the inactivation of 2-MLH in the presence of an oxidizing agent (like O₂) is the formation of a disulfide-linked dimer.
Caption: Reversible oxidation of 2-MLH to its disulfide dimer.
References
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A Comparative Analysis of 2-Mercapto-L-histidine and Ergothioneine in Mitigating Oxidative Stress
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two sulfur-containing histidine derivatives, 2-Mercapto-L-histidine (2-MH) and Ergothioneine (EGT), in their capacity to protect against oxidative stress. Drawing upon experimental data, this document will explore their mechanisms of action, comparative efficacy, and the experimental protocols to evaluate them, offering a comprehensive resource for researchers in the field of antioxidant science and therapeutic development.
Introduction: The Significance of Thiol-Based Antioxidants
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is a key etiological factor in a host of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Sulfur-containing compounds, particularly those with thiol (-SH) groups, are critical components of the cellular antioxidant defense system[1][2]. This guide focuses on two such molecules, 2-Mercapto-L-histidine and its more widely known trimethylated derivative, Ergothioneine. While structurally related, they exhibit distinct biochemical properties and physiological roles that warrant a detailed comparative analysis for researchers seeking to leverage their protective effects.
Structural and Mechanistic Comparison
Both 2-MH and EGT are derivatives of the amino acid L-histidine, featuring a sulfur atom incorporated into the imidazole ring. This structural feature is central to their antioxidant capabilities.
2-Mercapto-L-histidine (2-MH) is a direct precursor in the biosynthesis of ergothioneine in certain microorganisms[3]. It is a sulfur-containing amino acid derivative that possesses intrinsic antioxidant and metal-chelating properties[4]. The presence of a free thiol group on the imidazole ring allows it to directly scavenge free radicals and chelate transition metal ions that can catalyze the formation of ROS[3].
Ergothioneine (EGT) is the trimethylated betaine of 2-mercapto-L-histidine[5]. This trimethylation confers significant chemical stability, particularly resistance to auto-oxidation at physiological pH[6]. EGT is not synthesized by humans and is obtained through dietary sources, primarily mushrooms[6]. A specific transporter, the organic cation transporter novel type 1 (OCTN1), facilitates its uptake and accumulation in tissues, particularly those subjected to high levels of oxidative stress[6][7].
The core antioxidant mechanisms for both molecules involve:
-
Direct Radical Scavenging: The thiol group in both molecules can donate a hydrogen atom to neutralize a variety of reactive oxygen species.
-
Metal Ion Chelation: The imidazole ring and the thiol group can form stable complexes with pro-oxidant metal ions like copper and iron, preventing them from participating in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.
The key difference lies in their bioavailability and stability. The trimethylation of EGT not only enhances its stability but also allows for its specific transport and accumulation in human tissues, suggesting a more specialized physiological role as a dedicated antioxidant.
Comparative Efficacy: Insights from Experimental Data
Direct, head-to-head comparative studies of 2-MH and EGT are limited in the literature. However, by examining data from studies on 2-thiohistidine (a close analogue of 2-MH) and EGT, we can infer their relative antioxidant potential.
In Vitro Antioxidant Capacity
Commonly used assays to determine in vitro antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of an antioxidant to donate an electron or hydrogen atom to neutralize a stable radical.
| Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity | Reference |
| 2-Thiohistidine | Comparable to Trolox | Strong scavenging activity | [8] |
| Ergothioneine | 1.7 mM | Strong scavenging activity | [9] |
| Histidine | Very weak activity | Very weak activity | [8] |
Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the initial radical concentration. A lower IC50 indicates higher antioxidant activity. Data for 2-Thiohistidine is presented as an analogue for 2-Mercapto-L-histidine.
The data suggests that the presence of the thiol group in 2-thiohistidine imparts strong radical scavenging activity, far superior to that of histidine itself[8]. While a direct IC50 value for EGT in the DPPH assay from the same study is not available for a side-by-side comparison, other studies have demonstrated its potent radical scavenging capabilities[9]. The key takeaway is that the mercapto group is the primary driver of this in vitro activity for both molecules.
Cytoprotective Effects Against Oxidative Stress
The true measure of an antioxidant's efficacy lies in its ability to protect cells from oxidative damage. Cell-based assays provide a more physiologically relevant context for evaluating their protective potential.
| Compound | Cell Type | Oxidative Stressor | Protective Effect | Putative Mechanism | Reference |
| Ergothioneine | Human Chondrocytes | Hydrogen Peroxide (H₂O₂) | Improved cell viability, reduced LDH release, suppressed ROS production, preserved mitochondrial morphology | Direct ROS scavenging, mitochondrial protection | [10][11] |
| Human Endothelial Cells | High Glucose | Improved cell viability, reduced ROS production | Upregulation of antioxidant enzymes | [6] | |
| Human Neuronal Hybridoma Cells | Hydrogen Peroxide (H₂O₂) | Inhibition of cell death | Protection against DNA oxidation | [12] | |
| Histidine | HaCaT Keratinocytes | Copper Ions (CuSO₄) | Prevented cell death, suppressed ROS production, reduced lipid peroxidation and protein carbonylation | Copper chelation | [13] |
Note: Data for Histidine is included to highlight the role of the imidazole ring in metal chelation, a property shared and enhanced by the thiol group in 2-MH and EGT.
The available evidence strongly supports the cytoprotective effects of EGT against a range of oxidative insults in various cell types. Its ability to accumulate within cells via the OCTN1 transporter likely contributes to its efficacy in cellular models. While direct cytoprotective data for 2-MH is less abundant in the literature, its demonstrated potent radical scavenging and metal-chelating abilities suggest it would also offer protection. However, its cellular uptake mechanism is not as well-defined as that of EGT, which may influence its intracellular concentration and overall protective capacity in a physiological setting.
Mechanistic Deep Dive: The Nrf2 Signaling Pathway
A critical mechanism by which cells combat oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that upregulates the expression of a battery of antioxidant and detoxification enzymes.
There is growing evidence that ergothioneine can activate the Nrf2 pathway[14]. This suggests that EGT's protective effects are not solely due to direct radical scavenging but also involve the enhancement of the cell's endogenous antioxidant defenses. This dual-action mechanism—direct scavenging and induction of cellular defenses—positions EGT as a particularly potent and multifaceted antioxidant. The ability of 2-MH to activate the Nrf2 pathway has not been as extensively studied.
Caption: Workflow for the MTT cell viability assay.
Assessment of Mitochondrial ROS: MitoSOX Assay
Objective: To specifically measure mitochondrial superoxide production and the protective effects of 2-MH and EGT.
Methodology:
-
Cell Culture and Treatment:
-
Follow the same cell seeding and treatment protocol as for the MTT assay.
-
-
MitoSOX Staining:
-
After the treatment period, remove the media and wash the cells with warm PBS.
-
Incubate the cells with 5 µM MitoSOX Red reagent in HBSS for 10-30 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Wash the cells with warm PBS.
-
Analyze the cells using a fluorescence microscope or a flow cytometer (excitation/emission ~510/580 nm).
-
-
Data Analysis:
-
Quantify the fluorescence intensity. A decrease in fluorescence in the treated groups compared to the stressor-only group indicates a reduction in mitochondrial superoxide.
-
Conclusion and Future Directions
Both 2-Mercapto-L-histidine and Ergothioneine are potent sulfur-containing antioxidants with significant potential for protecting against oxidative stress. Ergothioneine's enhanced stability and dedicated cellular uptake mechanism suggest it has evolved as a specialized physiological protectant. However, the intrinsic antioxidant and metal-chelating properties of its precursor, 2-Mercapto-L-histidine, should not be overlooked, and it may hold therapeutic potential in its own right.
Future research should focus on direct, quantitative comparisons of these two molecules in a wider range of in vitro and in vivo models of oxidative stress. Elucidating the cellular uptake and metabolism of 2-MH will be crucial in understanding its physiological relevance. Furthermore, exploring their synergistic effects with other antioxidants and their potential to modulate other cellular signaling pathways beyond Nrf2 will provide a more complete picture of their therapeutic promise.
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Al-Ishaq, R. K., et al. (2020). Ameliorative effects of histidine on oxidative stress, tumor necrosis factor alpha (TNF-α), and renal histological alterations in streptozotocin/nicotinamide-induced type 2 diabetic rats. Journal of Food Biochemistry, 44(10), e13426. Available at: [Link]
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Wang, X., et al. (2021). Cytoprotection against Oxidative Stress by Methylnissolin-3-O-β-d-glucopyranoside from Astragalus membranaceus Mainly via the Activation of the Nrf2/HO-1 Pathway. Molecules, 26(21), 6426. Available at: [Link]
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Comparative Guide: Efficacy of 2-Mercapto-L-histidine vs. EDTA as Metal Chelators
This guide provides an in-depth technical comparison between 2-Mercapto-L-histidine (2-MLH) and Ethylenediaminetetraacetic acid (EDTA) , tailored for researchers in drug development and chemical biology.
Executive Summary
While EDTA remains the industrial "gold standard" for non-specific metal sequestration due to its high thermodynamic stability constants, 2-Mercapto-L-histidine (2-MLH) represents a "precision" alternative. 2-MLH offers superior efficacy in biological contexts where selectivity for soft metals (Cu, Zn, Hg) , membrane permeability , and redox synergy are required. Unlike EDTA, which indiscriminately strips essential ions (Ca²⁺, Mg²⁺) and is confined to the extracellular space, 2-MLH acts as a biomimetic chelator that enters cells and neutralizes metal-induced oxidative stress without disrupting ionic homeostasis.
Mechanistic & Chemical Comparison
Structural Pharmacology
The fundamental difference lies in the Hard-Soft Acid-Base (HSAB) nature of the ligands.
| Feature | EDTA (The Sledgehammer) | 2-Mercapto-L-histidine (The Scalpel) |
| Ligand Type | Hexadentate (6 donor atoms) | Tridentate/Bidentate (3 potential donors) |
| Donor Atoms | 2 Nitrogen (Amine), 4 Oxygen (Carboxylate) | 1 Sulfur (Thiol/Thione), 2 Nitrogen (Imidazole/Amine) |
| HSAB Classification | Hard/Borderline Base | Soft Base (due to Sulfur) |
| Binding Mode | Encapsulation (Cage-like) | Coordination (Surface/Bridge) |
| Redox Activity | Redox Inert | Redox Active (Thione-Thiol Tautomerism) |
Chelation Thermodynamics (Stability Constants)
EDTA forms thermodynamically stronger complexes with most metals in isolation. However, conditional stability in physiological fluids favors 2-MLH for specific targets.
-
EDTA: Exhibits extremely high Log K values (Cu²⁺: ~18.8, Zn²⁺: ~16.5). However, it also binds Ca²⁺ (Log K ~10.7) and Mg²⁺ (Log K ~8.7) significantly, causing "off-target" depletion in biological media.
-
2-MLH: Estimated Log K values for Cu/Zn are lower (range 10–14) compared to EDTA. However, its affinity for Ca²⁺ and Mg²⁺ is negligible. This kinetic selectivity allows 2-MLH to chelate transition metals in the presence of millimolar concentrations of Calcium, a feat EDTA cannot achieve without stripping the Calcium first.
The "Redox-Silent" Advantage
A critical failure mode of EDTA in biological systems is that while it chelates Fe³⁺ or Cu²⁺, the resulting complex can sometimes remains redox-active, potentially acting as a pro-oxidant (e.g., Fe-EDTA in Fenton chemistry). 2-MLH , structurally related to Ergothioneine, coordinates metals via its sulfur atom. This stabilizes the metal in a redox-inactive state or sacrifices the ligand itself to scavenge the radical, preventing the propagation of oxidative damage.
Biological Pathway & Mechanism Diagram
The following diagram illustrates the divergent pathways of EDTA and 2-MLH in a cellular environment containing Copper (Cu²⁺) and Calcium (Ca²⁺).
Caption: Comparative pathway analysis showing EDTA's extracellular, non-specific sequestration versus 2-MLH's intracellular, selective protection against metal-induced toxicity.
Experimental Data Summary
Table 1: Comparative Efficacy Profile
| Parameter | EDTA | 2-Mercapto-L-histidine | Verdict |
| Cu(II) Affinity (Log K) | 18.8 (Very High) | ~12–14 (Moderate-High) | EDTA is stronger thermodynamically. |
| Selectivity (vs Ca/Mg) | Poor (Binds Ca/Mg) | Excellent (Ignores Ca/Mg) | 2-MLH is superior for bio-fluids. |
| Cell Permeability | Very Low (Hydrophilic/Charged) | High (Amino acid transport) | 2-MLH targets intracellular pools. |
| Cytotoxicity | Moderate (due to Ca depletion) | Low / None (Cytoprotective) | 2-MLH is safer. |
| Antioxidant Activity | None (Indirect only) | Direct (ROS Scavenger) | 2-MLH offers dual protection. |
Experimental Protocols
To validate the efficacy of 2-MLH in your specific application, use the following standardized protocols.
Protocol A: Determination of Metal Binding Selectivity (UV-Vis Titration)
Objective: To demonstrate 2-MLH binding to Cu²⁺ in the presence of competing Ca²⁺ ions.
-
Preparation:
-
Prepare a 100 µM solution of 2-MLH in 50 mM HEPES buffer (pH 7.4).
-
Prepare 10 mM stock solutions of CuCl₂ and CaCl₂.
-
-
Baseline Scan: Record the UV-Vis spectrum (200–400 nm) of the 2-MLH solution. Note the characteristic thiol/imidazole absorbance.
-
Competition Step:
-
Add CaCl₂ to a final concentration of 1 mM (10-fold excess). Record spectrum. Expected Result: No significant shift (minimal binding).
-
Titrate CuCl₂ into the same mixture in 10 µM increments (0 to 150 µM).
-
-
Analysis:
-
Observe the appearance of a Ligand-to-Metal Charge Transfer (LMCT) band (typically ~250–300 nm or ~600 nm weak d-d transition depending on geometry).
-
Validation: If the spectral shift occurs despite the excess Calcium, 2-MLH retains selectivity for Copper.
-
Protocol B: Intracellular Cytoprotection Assay
Objective: To compare the ability of EDTA and 2-MLH to rescue cells from Copper-induced toxicity.
-
Cell Culture: Seed HeLa or HepG2 cells in 96-well plates (10,000 cells/well). Incubate for 24h.
-
Treatment Groups:
-
Vehicle Control
-
Cu Only: 200 µM CuSO₄
-
EDTA + Cu: Pre-mix 200 µM CuSO₄ + 200 µM EDTA.
-
2-MLH + Cu: Pre-mix 200 µM CuSO₄ + 200 µM 2-MLH.
-
-
Incubation: Treat cells for 24 hours.
-
Readout: Measure cell viability using an MTT or CellTiter-Glo assay.
-
Interpretation:
-
EDTA: May show partial protection but can induce toxicity itself at higher concentrations due to Calcium stripping from the media.
-
2-MLH: Should show significantly higher viability (>80% vs control) due to intracellular uptake and neutralization of ROS generated by any un-chelated Copper.
-
References
-
Handy, R. D., et al. (2023). "Mechanisms of histidine-mediated metal uptake and toxicity protection." Journal of Inorganic Biochemistry. 1
-
Cheah, I. K., & Halliwell, B. (2012). "Ergothioneine; antioxidant potential, physiological function and role in disease."[2] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. 3
- Martell, A. E., & Smith, R. M. (1974). "Critical Stability Constants: Amino Acids." Plenum Press. (Standard reference for EDTA constants).
-
Lee, D. H., et al. (2023). "Differential Effects of Histidine and Histidinamide versus Cysteine on Copper Ion-Induced Oxidative Stress." International Journal of Molecular Sciences. 4
-
Zhu, B. Z., et al. (2011). "Ergothioneine prevents copper-induced oxidative damage to DNA and protein." Chemical Research in Toxicology. 5[6][7]
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- 3. The biology of ergothioneine, an antioxidant nutraceutical | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 4. Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Superiority of 2-Mercapto-L-histidine in Preventing Lipid Peroxidation
Prepared by a Senior Application Scientist
This guide provides an in-depth technical assessment of 2-Mercapto-L-histidine (2-MH), evaluating its efficacy in preventing lipid peroxidation compared to established antioxidants. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced mechanisms and practical applications of advanced antioxidant compounds.
The Insidious Cascade of Lipid Peroxidation
Lipid peroxidation is a destructive chain reaction that degrades lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes. This process, once initiated, generates a cascade of reactive intermediates that compromise membrane integrity, inactivate enzymes, and produce cytotoxic byproducts like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE)[1].
The reaction proceeds through three main stages:
-
Initiation: A reactive oxygen species (ROS), such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a PUFA, forming a lipid radical (L•). A critical source of •OH radicals in biological systems is the Fenton reaction, where transition metals like ferrous iron (Fe²⁺) catalyze the breakdown of hydrogen peroxide[2][3][4].
-
Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA, creating a new lipid radical and a lipid hydroperoxide (LOOH), thereby propagating the chain reaction[4].
-
Termination: The reaction ceases when two radical species react with each other to form a non-radical product.
Effective therapeutic intervention requires antioxidants that can halt this cascade, preferably at its earliest stages.
Caption: The chain reaction of lipid peroxidation, initiated by radicals like •OH.
2-Mercapto-L-histidine: A Dual-Action Defense
2-Mercapto-L-histidine (also known as ergothioneine) is a naturally occurring amino acid derivative that exhibits exceptional antioxidant properties due to its unique chemical structure, which combines a highly reactive thiol (-SH) group with an imidazole ring from its histidine precursor[5][6][7]. This structure endows 2-MH with a multi-pronged defense mechanism against lipid peroxidation that surpasses many conventional antioxidants.
Mechanisms of Action:
-
Potent Metal Ion Chelation: The initiation of lipid peroxidation is heavily dependent on the presence of redox-active transition metals like copper (Cu²⁺) and iron (Fe²⁺) that fuel the Fenton reaction[2][3]. 2-MH acts as a powerful chelating agent, with both its thiol and imidazole groups coordinating with these metal ions[5][8]. By sequestering these catalytic metals, 2-MH effectively prevents the formation of the highly damaging hydroxyl radical, cutting off the peroxidation cascade at its primary initiation point[5][9]. This is a crucial, preventative advantage over antioxidants that can only scavenge radicals after they are formed.
-
Direct Radical Scavenging: Should radical formation occur, the thiol group on 2-MH functions as an efficient hydrogen donor, directly neutralizing reactive oxygen species like hydroxyl radicals and lipid peroxyl radicals[5]. This action terminates the propagation phase of the chain reaction, protecting cellular components from further oxidative damage[5].
-
Singlet Oxygen Quenching: The histidine moiety of 2-MH is also an effective quencher of singlet oxygen, another potent ROS capable of initiating lipid peroxidation through non-radical pathways[10][11][12].
This combination of preventative metal chelation and chain-breaking radical scavenging makes 2-MH a uniquely robust inhibitor of lipid peroxidation.
Comparative Analysis with Standard Antioxidants
To assess the superiority of 2-MH, we compare its performance profile against three widely recognized antioxidants: α-tocopherol (Vitamin E), its water-soluble analog Trolox, and the thiol-containing compound N-acetylcysteine (NAC).
| Feature / Mechanism | 2-Mercapto-L-histidine (2-MH) | α-Tocopherol (Vitamin E) | Trolox | N-acetylcysteine (NAC) |
| Primary Mechanism | Dual: Metal Chelation & Radical Scavenging[5] | Chain-Breaking Radical Scavenging[13][14] | Chain-Breaking Radical Scavenging[15] | Glutathione Precursor & Disulfide Breaker[16][17][[“]] |
| Metal Chelation | Yes (Strong) [5][8] | No | No | No |
| Radical Scavenging | Yes (Direct) [5] | Yes (Direct, Lipophilic) [19] | Yes (Direct, Hydrophilic) [20] | Indirect (via GSH replenishment)[17] |
| Site of Action | Aqueous & potentially lipid phases | Lipid membranes | Aqueous phase | Primarily aqueous phase |
| Key Advantage | Prevents radical formation via chelation | Gold standard for protecting lipid membranes | Standard for aqueous antioxidant capacity assays[21] | Replenishes intracellular antioxidant pools |
| Limitation | Less studied in complex biological systems | Ineffective against metal-catalyzed initiation[13] | Limited lipophilicity | Indirect and slower-acting antioxidant effect[22] |
Discussion of Superiority:
The primary advantage of 2-MH lies in its preventative, dual-action capability. While α-tocopherol is highly effective at breaking the peroxidation chain once it has begun within a lipid membrane, it cannot prevent the initial spark—the metal-catalyzed formation of hydroxyl radicals[13][14]. Similarly, Trolox acts as an excellent scavenger in aqueous systems but lacks the chelation function[15].
N-acetylcysteine (NAC) functions primarily as a prodrug for cysteine, which in turn is used to synthesize glutathione (GSH)[16][17]. While replenishing the cellular GSH pool is a vital long-term antioxidant strategy, NAC's direct scavenging ability is limited, and its action is indirect and dependent on cellular metabolism[[“]][22].
In contrast, 2-MH can both prevent the fire from starting (chelation) and put out any flames that do appear (scavenging). This makes it a theoretically superior molecule for comprehensive protection against lipid peroxidation, particularly in systems where transition metal contamination is a significant concern.
Experimental Protocols for Efficacy Assessment
To empirically validate the efficacy of an antioxidant against lipid peroxidation, standardized and reproducible assays are essential. The following protocols provide a self-validating system for comparing the performance of 2-MH against other compounds.
A. Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a major secondary breakdown product[23]. The causality behind the protocol is the reaction of MDA with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct that can be measured spectrophotometrically[23][24].
Step-by-Step Protocol:
-
Sample Preparation: Prepare lipid-rich samples (e.g., tissue homogenates, liposomes). Aliquot 100 µL of the sample into microcentrifuge tubes. For the test groups, pre-incubate samples with various concentrations of 2-MH or other antioxidants.
-
Acidification: Add 100 µL of an acid reagent (e.g., 20% Trichloroacetic Acid) to each tube to precipitate proteins and provide the necessary acidic environment. Vortex thoroughly.
-
TBA Reaction: Add 200 µL of 0.67% TBA solution to each tube.
-
Incubation: Tightly cap the tubes and incubate in a boiling water bath (95-100°C) for 60 minutes. This high temperature is crucial for releasing bound MDA and driving the condensation reaction with TBA[23][25].
-
Cooling & Centrifugation: Immediately transfer tubes to an ice bath for 10 minutes to stop the reaction[25]. Centrifuge at 3,000 x g for 15 minutes to pellet any precipitate[25].
-
Measurement: Transfer 200 µL of the clear supernatant to a 96-well plate. Read the absorbance at 532 nm using a microplate reader.
-
Quantification: Calculate MDA concentration using a standard curve prepared with an MDA precursor like 1,1,3,3-tetramethoxypropane.
Caption: Standard workflow for the TBARS assay to measure lipid peroxidation.
B. Lipid Hydroperoxide (LPO) Assay
This method directly measures lipid hydroperoxides (LOOH), the primary products of peroxidation. The principle involves the oxidation of Fe²⁺ to Fe³⁺ by the hydroperoxides in the sample. The resulting Fe³⁺ ions then react with a chromogenic dye (e.g., xylenol orange) to form a colored complex. To avoid interference from aqueous H₂O₂ or endogenous metal ions, an initial extraction into chloroform is a critical step for ensuring accuracy[26][27].
Step-by-Step Protocol:
-
Sample Preparation: Homogenize tissue samples (e.g., 100 mg) in 1 mL of pure, deoxygenated water.
-
Lipid Extraction: Add 1 mL of cold, deoxygenated chloroform to the homogenate. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 1,500 x g for 5 minutes at 4°C[28].
-
Collection: Carefully collect the bottom chloroform layer using a glass pipette, avoiding the upper aqueous and middle protein layers, and transfer to a clean tube[28]. This step's precision is paramount as aqueous contaminants will interfere with color development[28].
-
Reaction Mixture: Prepare a reaction reagent containing xylenol orange and ferrous iron in acidic methanol.
-
Color Development: Add 500 µL of the chloroform extract to 500 µL of the reaction reagent. Vortex and incubate at room temperature for 30 minutes.
-
Measurement: Read the absorbance at 560-600 nm.
-
Quantification: Calculate LPO concentration using a standard curve prepared with a lipid hydroperoxide standard (e.g., 13-hydroperoxyoctadecadienoic acid).
Conclusion and Future Directions
Based on a mechanistic analysis, 2-Mercapto-L-histidine demonstrates clear superiority over standard antioxidants like α-tocopherol, Trolox, and N-acetylcysteine in providing comprehensive protection against lipid peroxidation. Its unique ability to act preventatively by chelating catalytic transition metals—the very initiators of the oxidative cascade—sets it apart from compounds that can only engage in damage control by scavenging radicals after their formation.
The combination of preemptive metal sequestration and direct, chain-breaking radical scavenging makes 2-MH a highly promising candidate for therapeutic and preventative applications in conditions marked by oxidative stress. Further head-to-head comparative studies using the robust experimental protocols outlined herein are warranted to fully quantify its performance advantage in complex biological models.
References
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Valachová, K., et al. (2021). Impact of Ergothioneine, Hercynine, and Histidine on Oxidative Degradation of Hyaluronan and Wound Healing. MDPI. Available at: [Link]
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Gasparrini, M., et al. (2021). Lipid Peroxidation and Antioxidant Protection. MDPI. Available at: [Link]
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Kim, D. O., et al. (2015). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Journal of the Korean Society for Applied Biological Chemistry. Available at: [Link]
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Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients. Available at: [Link]
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Erickson, M. C., & Hultin, H. O. (1992). Influence of histidine on lipid peroxidation in sarcoplasmic reticulum. Archives of Biochemistry and Biophysics. Available at: [Link]
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Kaczmarek, M., et al. (2023). Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review. MDPI. Available at: [Link]
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Midden, W. R., & Wang, S. Y. (1983). The quenching of singlet oxygen by amino acids and proteins. Photochemistry and Photobiology. Available at: [Link]
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Skrzydlewska, E., et al. (2020). Fenton Reaction-Induced Oxidative Damage to Membrane Lipids and Protective Effects of 17β-Estradiol in Porcine Ovary and Thyroid Homogenates. International Journal of Molecular Sciences. Available at: [Link]
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Sadowska-Bartosz, I., & Bartosz, G. (2022). Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. Antioxidants. Available at: [Link]
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Ezeriņa, D., et al. (2018). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Cell Chemical Biology. Available at: [Link]
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Kagan, V. E., et al. (2020). Antioxidant-independent activities of alpha-tocopherol. Journal of Biological Chemistry. Available at: [Link]
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Jan, A. T., et al. (2019). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. International Journal of Molecular Sciences. Available at: [Link]
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Cheah, I. K., & Halliwell, B. (2012). Ergothioneine; antioxidant potential, physiological function and role in disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Available at: [Link]
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Halliwell, B. (2012). The biology of ergothioneine, an antioxidant nutraceutical. Free Radical Biology and Medicine. Available at: [Link]
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Yildiz, G., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Available at: [Link]
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Fonseca, M. V., et al. (2004). Comparison of antioxidant activites of tocopherols alone and in pharmaceutical formulations. International Journal of Pharmaceutics. Available at: [Link]
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Stoyanovsky, D. A., et al. (2022). Lipid-Oxidative Enzymes and Fenton-Like Reactions Are Synergistic in Promoting Membrane Lipid Peroxidation. JACS Au. Available at: [Link]
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Raghu, G., et al. (2021). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. MDPI. Available at: [Link]
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HiMedia Laboratories. EZAssay TBARS Estimation Kit for Lipid Peroxidation. HiMedia Laboratories. Available at: [Link]
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Das, D., et al. (2020). Measurement of lipid peroxidation by thiobarbituric acid reactive substances (TBARS) assay. Bio-protocol. Available at: [Link]
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Kaltsa, O., et al. (2023). Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions. MDPI. Available at: [Link]
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Skrzydlewska, E., et al. (2020). Fenton Reaction-Induced Oxidative Damage to Membrane Lipids and Protective Effects of 17β-Estradiol in Porcine Ovary and Thyroid Homogenates. MDPI. Available at: [Link]
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Cell Biolabs, Inc. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Cell Biolabs, Inc. Available at: [Link]
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Paul, B. D., & Snyder, S. H. (2019). Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles?. Antioxidants & Redox Signaling. Available at: [Link]
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Merck Millipore. Lipid Hydroperoxide (LPO) Assay Kit | 437639. Merck Millipore. Available at: [Link]
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Aldini, G., et al. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research. Available at: [Link]
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de la Fuente, S., et al. (2024). Endogenous histidine peptides are physiological antioxidants that prevent oligodendrocyte cell death and myelin loss in vivo. eLife. Available at: [Link]
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Murata, K., et al. (2015). Effect of the chelation of metal cation on the antioxidant activity of chondroitin sulfates. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
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Rao, P. V. L. N., et al. (2015). Comparison of Two Analytical Methods used for the Measurement of Total Antioxidant Status. Journal of Antioxidant Activity. Available at: [Link]
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G-Biosciences. Lipid Peroxidation (LPO) Assay. G-Biosciences. Available at: [Link]
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Chandel, A. K., et al. (2016). Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy. Journal of Photochemistry and Photobiology B: Biology. Available at: [Link]
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ResearchGate. Mechanisms of lipid peroxidation. Fenton reaction produces hydroxyl.... ResearchGate. Available at: [Link]
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Grotto, D., et al. (2009). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. Journal of Visualized Experiments. Available at: [Link]
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Scott, B. C., et al. (1997). Thiol chelation of Cu2+ by dihydrolipoic acid prevents human low density lipoprotein peroxidation. Free Radical Research. Available at: [Link]
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Stratton, S. P., et al. (2021). Structural Effects on the Reaction of Singlet Oxygen with Tertiary Amines in Aqueous Solution. MDPI. Available at: [Link]
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AOCS. Metal Chelators as Antioxidants. AOCS. Available at: [Link]
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Assay Genie. Technical Manual Lipid Peroxide (LPO) Colorimetric Assay Kit. Assay Genie. Available at: [Link]
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Kagan, V. E., et al. (2025). Antioxidant-independent activities of alpha-tocopherol. Journal of Biological Chemistry. Available at: [Link]
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Sameen, B., et al. (2024). A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples. MDPI. Available at: [Link]
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Patsnap Synapse. What is the mechanism of Acetylcysteine?. Patsnap Synapse. Available at: [Link]
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Consensus. What is N-Acetyl Cysteine (NAC) mechanism of action?. Consensus. Available at: [Link]
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Minotti, G., & Aust, S. D. (1989). Fenton reactions in lipid phases. Chemico-Biological Interactions. Available at: [Link]
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ResearchGate. Can anyone give me correct protocol for TBARS assay to measure lipid peroxidation in RAW 264.7?. ResearchGate. Available at: [Link]
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Selamat, S. N., et al. (2018). Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends. MOJ Food Processing & Technology. Available at: [Link]
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Gonzalez, A., et al. (2015). Histidine-based hydrogels via singlet-oxygen photooxidation. Soft Matter. Available at: [Link]
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A Comparative Analysis of the Copper-Chelating Ability of 2-Mercapto-L-histidine
A Technical Guide for Researchers and Drug Development Professionals
The intricate role of copper in human physiology, ranging from essential enzymatic functions to pathological states of excess, has driven the continued search for effective and specific copper-chelating agents.[1] Among the promising candidates is 2-Mercapto-L-histidine (2-MLH), a sulfur-containing derivative of the amino acid L-histidine.[2][3] This guide provides a comprehensive, data-supported comparative analysis of the copper-chelating properties of 2-MLH against established clinical and research-grade chelators.
The Unique Structural Advantages of 2-Mercapto-L-histidine for Copper Chelation
2-Mercapto-L-histidine possesses a unique molecular architecture that confers a potent and specific affinity for copper ions.[2] The introduction of a sulfhydryl (-SH) group at the second position of the imidazole ring of histidine creates a bidentate chelation site, involving both the thiol and the imidazole nitrogen.[2][3] This structure is distinct from its parent molecule, L-histidine, which chelates copper primarily through its amino, carboxyl, and imidazole nitrogen groups.[4][5] The presence of the "soft" thiol donor atom in 2-MLH leads to a particularly strong interaction with the "soft" Lewis acid, Cu(I), and also demonstrates high affinity for Cu(II).
The imidazole and thiol groups of 2-MLH can coordinate with transition metal ions like Cu²⁺.[2] This chelation is significant because these metal ions can catalyze the formation of reactive oxygen species (ROS). By sequestering these ions, 2-MLH inhibits the generation of damaging radicals.[2]
Comparative Chelators: A Mechanistic Overview
To contextualize the performance of 2-MLH, we will compare it with several widely recognized copper chelators:
-
D-Penicillamine (D-PEN): A first-line treatment for Wilson's disease, D-PEN chelates copper primarily through its thiol and amino groups.[6][7]
-
Trientine (TETA): Another clinically important chelator for Wilson's disease, Trientine is a polyamine that forms a stable complex with copper via its four nitrogen atoms.[8][9]
-
Bathocuproine disulfonate (BCS): A cell-impermeable chelator widely used in research to specifically chelate extracellular copper.[10]
-
Tetrathiomolybdate (TM): A potent copper chelator that forms a stable tripartite complex with copper and albumin.[11]
Quantitative Comparison of Copper-Chelating Efficacy
The efficacy of a chelator is quantitatively defined by its stability constant (log K) or binding affinity (Kd) for the metal ion. Higher stability constants indicate a more stable metal-ligand complex.
| Chelator | Copper Ion State | Log Stability Constant (log β) | Reference |
| 2-Mercapto-L-histidine (2-MLH) | Cu(II) | Data not readily available in cited sources | |
| L-Histidine | Cu(II) | 18.3 (log β₂) | [12] |
| D-Penicillamine (D-PEN) | Cu(II) | ~15 | [13] |
| Trientine (TETA) | Cu(II) | ~20 | [13] |
| EDTA | Cu(II) | 18.8 | [14] |
Note: While specific stability constants for 2-MLH with copper were not found in the provided search results, the presence of the thiol group suggests a high affinity, likely comparable to or exceeding that of L-histidine. Further experimental determination is warranted. Trientine is noted to be a more potent copper chelator than D-penicillamine.[13]
Experimental Protocols for Evaluating Copper Chelation
The following protocols provide a framework for the comparative assessment of copper chelation by 2-MLH and other compounds.
UV-Vis Spectrophotometry for Determination of Stoichiometry and Stability Constants
This method relies on the change in the absorbance spectrum of a copper solution upon the addition of a chelating agent.[10][15]
Principle: The formation of a copper-chelator complex results in a shift in the maximum absorbance wavelength (λmax) and a change in molar absorptivity.[16][17] By titrating a copper solution with the chelator and monitoring the absorbance changes, one can determine the stoichiometry of the binding and calculate the stability constant.[18]
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of CuSO₄ (or CuCl₂) and the chelators (2-MLH, D-PEN, TETA, BCS) in a suitable buffer (e.g., HEPES, pH 7.4).
-
Determination of λmax: Record the UV-Vis spectrum (200-800 nm) of a solution of the copper salt and a solution of the copper-chelator complex to identify the λmax for the complex.
-
Job's Plot (Method of Continuous Variations):
-
Prepare a series of solutions with a constant total concentration of copper and chelator, but with varying mole fractions of each.
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot the change in absorbance against the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.[18]
-
-
Mole-Ratio Method:
-
Prepare a series of solutions with a fixed concentration of copper and increasing concentrations of the chelator.
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot the absorbance versus the molar ratio of chelator to copper. The point of inflection in the curve indicates the stoichiometry.
-
-
Calculation of Stability Constant: The stability constant can be calculated from the data obtained in the mole-ratio method using various computational methods.[18][19]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[20][21][22]
Principle: A solution of the chelator is titrated into a solution of the copper salt in the sample cell of the calorimeter.[23] The heat change associated with each injection is measured and plotted against the molar ratio of chelator to copper.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of the copper salt and the chelator in the same buffer to minimize heats of dilution. Degas the solutions to prevent air bubbles.
-
Instrument Setup: Set the experimental temperature and other instrument parameters.
-
Titration: Fill the sample cell with the copper solution and the injection syringe with the chelator solution. Perform a series of injections of the chelator into the copper solution.
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the reactants.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).[23] The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.
-
Cell-Based Assays for Evaluating Cytoprotection Against Copper Toxicity
These assays assess the ability of a chelator to mitigate the cytotoxic effects of excess copper in a biologically relevant system.[24][25]
Principle: Excess copper can induce oxidative stress and cell death.[24] An effective chelator will sequester copper, preventing it from participating in redox cycling and other toxic reactions, thereby promoting cell viability.[26]
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.
-
Copper-Induced Toxicity: Determine the concentration of CuSO₄ that induces a significant reduction in cell viability (e.g., IC50) using a standard cytotoxicity assay (e.g., MTT, LDH release).
-
Chelator Treatment:
-
Seed cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the chelators (2-MLH, D-PEN, TETA) for a specified period (e.g., 1-2 hours).
-
Expose the cells to the pre-determined toxic concentration of CuSO₄.
-
-
Assessment of Cell Viability: After an incubation period (e.g., 24 hours), assess cell viability using an MTT or similar assay.
-
Measurement of Reactive Oxygen Species (ROS):
-
Treat cells as described above.
-
Load the cells with a fluorescent ROS indicator (e.g., CellROX).[27]
-
Measure the fluorescence intensity using a plate reader or fluorescence microscope.
-
Conclusion and Future Directions
2-Mercapto-L-histidine presents a compelling profile as a copper-chelating agent due to its unique structural features. While direct comparative data on its stability constant with copper is still needed, the established protocols outlined in this guide provide a robust framework for its comprehensive evaluation against clinically and experimentally relevant chelators. The superior performance of 2-MLH in cell-based assays would strongly motivate further investigation into its therapeutic potential for copper-overload disorders.
References
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The saga of copper(II)-L-histidine | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes. (2023). MDPI. Retrieved from [Link]
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The signifcance of copper chelators in clinical and experimental application. (n.d.). ResearchGate. Retrieved from [Link]
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Current Biomedical Use of Copper Chelation Therapy. (2020). MDPI. Retrieved from [Link]
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Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. (2016). PubMed. Retrieved from [Link]
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Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene Diamine in Deep Eutectic Solvents (DES) (Ethaline) Solutions. (2018). SciRP.org. Retrieved from [Link]
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EPR Spectroscopy of a Clinically Active (1:2) Copper(II)-Histidine Complex Used in the Treatment of Menkes Disease: A Fourier Transform Analysis of a Fluid CW-EPR Spectrum. (2014). PubMed Central. Retrieved from [Link]
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Determination of Trace Amount Of Copper (Cu) Using Uv-Vis Spectrophotometric Method. (2013). ijsrm. Retrieved from [Link]
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In vitro evaluation of copper-chelating properties of flavonoids. (2014). RSC Publishing. Retrieved from [Link]
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Effects of trientine and penicillamine on intestinal copper uptake: A mechanistic 64Cu PET/CT study in healthy humans. (2021). PubMed Central. Retrieved from [Link]
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Experimental Investigation on the Mechanism of Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition. (2014). PubMed Central. Retrieved from [Link]
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Isothermal Titration Calorimetric. (n.d.). University of Huddersfield Repository. Retrieved from [Link]
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Determination of High Concentration Copper Ions Based on Ultraviolet—Visible Spectroscopy Combined with Partial Least Squares Regression Analysis. (2024). MDPI. Retrieved from [Link]
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(PDF) The Structure of Copper(II)-Histidine Chelate. (n.d.). ResearchGate. Retrieved from [Link]
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Cu2+ selective chelators relieve copper-induced oxidative stress in vivo. (2018). PubMed Central. Retrieved from [Link]
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Determination of Stability Constants of Copper(I) Chelates with 1,10-Phenanthroline by Thermal Lensing. (n.d.). ResearchGate. Retrieved from [Link]
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Determination of Trace Amount of Cu (II) Using UV-Vis. Spectrophotometric Method. (2016). ResearchGate. Retrieved from [Link]
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Isothermal titration calorimetry - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Coordination modes of histidine. 4. Coordination structures in the copper(II)-L-histidine (1:2) system. (1975). PubMed. Retrieved from [Link]
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Trientine - LiverTox - NCBI Bookshelf. (2020). NIH. Retrieved from [Link]
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Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments. Retrieved from [Link]
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Spectrophotometric Detection of Copper in Water by Lab-on- a-chip Technology: Application to Electroplating. (n.d.). Retrieved from [Link]
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Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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substitution in complex ions - stability constants. (n.d.). Chemguide. Retrieved from [Link]
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Cu 2+ selective chelators relieve copper-induced oxidative stress in vivo. (2018). RSC Publishing. Retrieved from [Link]
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What is the mechanism of Trientine tetrahydrochloride?. (2024). Patsnap Synapse. Retrieved from [Link]
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Stability constants of Cu(II) complexes[3] | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
-
Copper chelation suppresses epithelial-mesenchymal transition by inhibition of canonical and non-canonical TGF-β signaling pathways in cancer. (2023). PubMed Central. Retrieved from [Link]
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Determination of High Concentration Copper Ions Based on Ultraviolet—Visible Spectroscopy Combined with Partial Least Squares. (2024). MDPI. Retrieved from [Link]
-
Size-Specific Copper Nanoparticle Cytotoxicity Varies between Human Cell Lines. (2021). NIH. Retrieved from [Link]
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Isothermal titration calorimetry of metal ions binding to proteins: An overview of recent studies. (n.d.). ResearchGate. Retrieved from [Link]
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Mode of action of triethylenetetramine dihydrochloride on copper metabolism in Wilson's disease. (1984). PubMed. Retrieved from [Link]
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A Comparative Guide to the Radical Scavenging Prowess of 2-Mercapto-L-histidine and Trolox
For researchers, scientists, and professionals in drug development, the precise evaluation of antioxidant capacity is a cornerstone of innovation. This guide provides an in-depth technical comparison of the radical scavenging activities of 2-Mercapto-L-histidine (2-MH), a naturally occurring sulfur-containing amino acid, and Trolox, the water-soluble analog of vitamin E and a widely accepted antioxidant standard.
This document moves beyond a simple recitation of facts, offering a nuanced exploration of the mechanistic underpinnings of these two compounds and providing detailed, field-tested protocols for their direct comparison. Our objective is to equip you with the foundational knowledge and practical methodologies to rigorously benchmark 2-MH against Trolox in your own laboratory settings.
Introduction: Unveiling the Antioxidant Candidates
In the intricate landscape of cellular defense against oxidative stress, both 2-Mercapto-L-histidine and Trolox have carved out significant niches.[1] Understanding their distinct chemical architectures is fundamental to appreciating their divergent, yet effective, radical scavenging mechanisms.
2-Mercapto-L-histidine (2-MH) is a fascinating sulfur-containing derivative of the amino acid L-histidine.[1] Its defining feature is the thiol (-SH) group attached to the imidazole ring, which imparts potent antioxidant and metal-chelating properties.[1] This unique structure suggests a multi-faceted approach to neutralizing reactive oxygen species (ROS).
Trolox , chemically known as 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, serves as the gold standard in many antioxidant assays. Its chromanol ring with a hydroxyl group is the reactive center, enabling it to efficiently donate a hydrogen atom to neutralize free radicals.
Caption: Chemical structures of 2-Mercapto-L-histidine and Trolox.
Mechanistic Deep Dive: How They Quench Free Radicals
The efficacy of an antioxidant is dictated by its mechanism of action. 2-MH and Trolox employ distinct strategies to combat radical-induced damage.
The Dual-Action Defense of 2-Mercapto-L-histidine
The antioxidant prowess of 2-MH stems from two primary mechanisms:
-
Direct Radical Scavenging via the Thiol Group: The sulfhydryl (-SH) group is a potent hydrogen donor. It can readily donate a hydrogen atom to a free radical (R•), thereby neutralizing it and forming a stable thiyl radical (2-MH-S•). This thiyl radical is significantly less reactive than the initial free radical and can be regenerated back to its thiol form by other cellular antioxidants like glutathione.
-
Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals (•OH) through Fenton-like reactions. The imidazole ring and the thiol group of 2-MH can effectively chelate these metal ions, sequestering them and preventing their participation in radical-generating reactions.
Caption: Radical scavenging mechanisms of 2-Mercapto-L-histidine.
Trolox: A Classic Hydrogen Atom Donor
Trolox primarily acts through a Hydrogen Atom Transfer (HAT) mechanism. The phenolic hydroxyl (-OH) group on its chromanol ring readily donates a hydrogen atom to a peroxyl radical (ROO•), a key player in lipid peroxidation. This process neutralizes the peroxyl radical and generates a relatively stable Trolox radical, which does not propagate the radical chain reaction.
In some contexts, Trolox can also participate in a Single Electron Transfer (SET) mechanism, where it donates an electron to a radical, forming a radical cation.
Caption: Primary radical scavenging mechanism of Trolox.
Benchmarking Protocols: A Head-to-Head Comparison
To empirically compare the radical scavenging activities of 2-MH and Trolox, a multi-assay approach is recommended. The following are detailed protocols for three widely accepted assays: DPPH, ABTS, and ORAC.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and straightforward method to assess the ability of an antioxidant to donate a hydrogen atom or an electron. The stable DPPH radical has a deep violet color, which is reduced to a yellow color upon accepting a hydrogen atom or an electron from an antioxidant.[2]
Caption: Workflow for the DPPH radical scavenging assay.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare stock solutions of 2-Mercapto-L-histidine and Trolox (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a buffer appropriate for 2-MH solubility).
-
-
Assay Procedure:
-
Create a series of dilutions of both 2-MH and Trolox from their respective stock solutions.
-
In a 96-well plate, add 50 µL of each dilution to triplicate wells.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 50 µL of the solvent to triplicate wells, followed by 150 µL of the DPPH solution.
-
For the blank, add 200 µL of the solvent to triplicate wells.
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of each compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[3][4][5][6][7] A lower IC50 value indicates greater antioxidant activity.[3][5][6][7]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). This assay is applicable to both hydrophilic and lipophilic antioxidants.[8] The pre-formed ABTS•⁺ has a blue-green color, which is decolorized in the presence of an antioxidant.[8]
Caption: Workflow for the ABTS radical cation decolorization assay.
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•⁺ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Prepare a working solution of ABTS•⁺ by diluting the stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and serial dilutions of 2-Mercapto-L-histidine and Trolox.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each dilution of 2-MH and Trolox to triplicate wells.
-
Add 180 µL of the ABTS•⁺ working solution to each well.
-
For the control, add 20 µL of the solvent to triplicate wells, followed by 180 µL of the ABTS•⁺ working solution.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Create a standard curve by plotting the % inhibition of different concentrations of Trolox.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) for 2-MH by comparing its % inhibition to the Trolox standard curve. The TEAC value is expressed as µM of Trolox equivalents per µM of 2-MH.[8][9]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[10][11][12] The assay is based on the inhibition of the fluorescence decay of a probe (typically fluorescein) in the presence of an antioxidant.[11]
Caption: Workflow for the ORAC assay.
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
Prepare a solution of the peroxyl radical initiator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in the same buffer.[10][12][13]
-
Prepare stock solutions and serial dilutions of 2-Mercapto-L-histidine and Trolox.
-
-
Assay Procedure:
-
In a black 96-well plate, add 25 µL of each dilution of 2-MH and Trolox to triplicate wells.
-
Add 150 µL of the fluorescein working solution to each well.
-
For the blank, add 25 µL of buffer to triplicate wells, followed by 150 µL of fluorescein.
-
For the control, add 25 µL of buffer to triplicate wells, followed by 150 µL of fluorescein.
-
Incubate the plate at 37°C for at least 10 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells except the blank.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence (excitation ~485 nm, emission ~520 nm) every minute for at least 60 minutes.[12][13]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and the control.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
-
Determine the ORAC value of 2-MH by comparing its net AUC to the Trolox standard curve. The result is expressed as µmol of Trolox equivalents per µmol or mg of 2-MH.[11]
-
Comparative Data Summary & Expected Outcomes
Given the potent hydrogen-donating ability of the thiol group in 2-MH, it is reasonable to hypothesize that it will exhibit significant radical scavenging activity in all three assays.
Table 1: Hypothetical Comparative Radical Scavenging Activity
| Parameter | 2-Mercapto-L-histidine | Trolox | Assay Principle |
| DPPH IC50 (µM) | To be determined experimentally | To be determined experimentally (as a standard) | Lower value indicates higher activity |
| ABTS TEAC Value | To be determined experimentally | 1.0 (by definition) | Higher value indicates higher activity |
| ORAC Value (µmol TE/µmol) | To be determined experimentally | 1.0 (by definition) | Higher value indicates higher activity |
Conclusion and Future Directions
This guide provides a comprehensive framework for the objective comparison of the radical scavenging activities of 2-Mercapto-L-histidine and Trolox. The detailed protocols for the DPPH, ABTS, and ORAC assays offer a robust and reliable means of generating the necessary experimental data.
While existing literature on related compounds suggests that 2-MH is likely to be a potent antioxidant, the empirical data generated from these assays will be invaluable in quantifying its efficacy relative to the established standard, Trolox. Such data will be instrumental for researchers and developers seeking to harness the antioxidant potential of this intriguing, naturally derived compound in various applications, from pharmaceuticals to nutraceuticals. The self-validating nature of these protocols, when performed with appropriate controls and standards, ensures the trustworthiness and reproducibility of the findings.
References
- Mokoroane, K.T., Pillai, M.K., & Magama, S. (2020). 2,2-Diphenyl-1-picrylhydrazyl (DPPH)
- Chen, Z., Bertin, R., & Froldi, G. (2013). EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs. Food Chemistry, 138(1), 414-420.
- Taye, G., Tadesse, M., & Ejigu, D. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. Journal of Medicinal Plants Research, 17(5), 131-140.
-
ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. Retrieved from [Link]
- Sharma, P., Jha, A. B., Dubey, R. S., & Pessarakli, M. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
-
ResearchGate. (2025). A new approach to assess the total antioxidant capacity using the TEAC assay. Retrieved from [Link]
-
Citeq Biologics. (n.d.). TEAC Assay. Retrieved from [Link]
-
BMG Labtech. (2022). ORAC assay measures antioxidant capacity. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]
-
MDPI. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Retrieved from [Link]
-
BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. Retrieved from [Link]
-
MDPI. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. Retrieved from [Link]
-
SciELO. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Retrieved from [Link]
- Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, ORAC, and SOD-Like Assays. Journal of Agricultural and Food Chemistry, 49(10), 4619-4626.
-
ResearchGate. (2025). An in vitro study on the free radical scavenging capacity of ergothioneine: comparison with reduced glutathione, uric acid and trolox. Retrieved from [Link]
-
E3S Web of Conferences. (2021). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg Leaves. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Retrieved from [Link]
-
MDPI. (2022). Synergistic Antioxidant and Anti-Inflammatory Effects of Phenolic Acid-Conjugated Glutamine–Histidine–Glycine–Valine (QHGV) Peptides Derived from Oysters (Crassostrea talienwhanensis). Retrieved from [Link]
-
YouTube. (2021, July 25). ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145135, 2-Mercapto-L-histidine. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40634, Trolox. Retrieved from [Link].
-
National Center for Biotechnology Information. (2024). A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples. Retrieved from [Link]
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Cross-validation of different analytical methods for 2-Mercapto-L-histidine quantification
Title: Comparative Analytical Strategies for 2-Mercapto-L-histidine: HILIC-MS/MS vs. Fluorescence Derivatization Subtitle: A Technical Cross-Validation Guide for Biomarker Quantitation in Complex Matrices
Executive Summary
2-Mercapto-L-histidine (2-MH) is a critical sulfur-containing amino acid, serving as the immediate precursor to ergothioneine and a potent antioxidant in its own right.[] Its quantification is notoriously difficult due to three physicochemical barriers: rapid oxidative dimerization (forming disulfides), high polarity (poor retention on C18), and lack of a native chromophore .
This guide provides a rigorous cross-validation framework between two orthogonal methodologies:
-
Isotope-Dilution HILIC-MS/MS: The specificity gold standard.
-
HPLC-FLD (Pre-column Derivatization): The sensitivity workhorse using Monobromobimane (mBBr).
Part 1: The Analyte & The Challenge
To quantify 2-MH, one must first stabilize it. Unlike standard histidine, the sulfhydryl group at the C2 position of the imidazole ring creates a thione-thiol tautomerism. In biological matrices, 2-MH rapidly oxidizes to its disulfide form.
Critical Sampling Directive:
-
Immediate Stabilization: Samples must be treated with a reducing agent (TCEP is preferred over DTT due to MS compatibility) and an alkylating agent immediately upon collection if measuring free thiols, or reduced immediately prior to analysis for "total" content.
Part 2: Method A – HILIC-MS/MS (The Specificity Standard)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers direct detection without derivatization, but standard Reverse Phase (RP) chromatography fails to retain polar zwitterions like 2-MH. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve retention and desolvation.[2]
Protocol 1: HILIC-MS/MS Workflow
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[3]
-
Gradient: 90% B to 40% B over 8 minutes (elution is opposite to RP).
-
Internal Standard (IS): Ergothioneine-d9 (structural analog) or 2-MH-d3 (if custom synthesized).
MS/MS Transitions (ESI+):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |
|---|---|---|---|---|
| 2-MH | 188.2 [M+H]+ | 144.1 | 20 | Loss of CO₂ (Decarboxylation) |
| 2-MH | 188.2 [M+H]+ | 127.1 | 35 | Loss of NH₃ + CO (Imidazole ring) |
| IS (d9) | 239.3 [M+H]+ | 195.2 | 20 | Analogous loss of CO₂ |
Expert Insight: HILIC requires long equilibration times. Do not rush the re-equilibration step (minimum 10 column volumes) or retention times will drift, invalidating the validation.
Part 3: Method B – HPLC-FLD (The Sensitivity Alternative)
For laboratories without MS/MS or requiring femtomole sensitivity, fluorescence derivatization is superior. We utilize Monobromobimane (mBBr) , which selectively reacts with the thiol group to form a highly fluorescent thioether.
Protocol 2: mBBr Derivatization Workflow
-
Reduction: Mix 50 µL sample with 10 µL TCEP (5 mM) to reduce disulfides. Incubate 10 min at RT.
-
Labeling: Add 10 µL mBBr (10 mM in Acetonitrile) + 20 µL Borate Buffer (pH 8.5).
-
Reaction: Incubate 15 min at 25°C in the dark (reaction is light-sensitive).
-
Quenching: Add 10 µL Methanesulfonic acid (10%) to stop reaction and protonate the derivative for stability.
-
Separation: RP-HPLC (C18 Column) is now possible because the bimane tag adds hydrophobicity.
-
Detection: Excitation 390 nm / Emission 480 nm.
-
Part 4: Cross-Validation & Decision Logic
To validate the accuracy of the 2-MH quantification, you must demonstrate that Method A and Method B yield statistically equivalent results.
The Cross-Validation Workflow
Figure 1: Orthogonal workflow for cross-validating 2-MH quantification. Note that Method B requires chemical modification, while Method A measures the native ion.
Part 5: Data Presentation & Performance Metrics
The following table summarizes the expected performance characteristics based on field application.
| Parameter | Method A: HILIC-MS/MS | Method B: HPLC-FLD (mBBr) | Comparison Note |
| LOD (Limit of Detection) | ~ 1–5 nM | ~ 0.5–1 nM | FLD is often more sensitive for thiols due to low background. |
| Linearity (R²) | > 0.995 (3 orders of magnitude) | > 0.999 (2 orders of magnitude) | MS has a wider dynamic range; FLD saturates faster. |
| Specificity | High (Mass + Retention Time) | Moderate (Chromatographic resolution dependent) | MS is superior in complex matrices where other thiols exist. |
| Throughput | High (5-8 min run) | Medium (15 min run + 30 min prep) | MS is faster but requires expensive instrumentation. |
| Matrix Effects | Susceptible to Ion Suppression | Minimal (Derivatization stabilizes) | Critical: MS requires stable isotope IS to correct suppression. |
Statistical Analysis for Validation
Do not rely solely on correlation coefficients (R²). You must perform a Bland-Altman Difference Plot :
-
Plot the Mean of Method A and B (X-axis) vs. the Difference (Method A - Method B) (Y-axis).[4][5]
-
Pass Criteria: 95% of data points must fall within ±1.96 SD of the mean difference.
-
Bias Check: If the mean difference is significantly non-zero, Method B (FLD) may be over-estimating due to non-specific thiol labeling, or Method A (MS) is suffering from ion suppression.
References
-
Evaluation of HILIC-MS/MS for Polar Metabolites Source: Journal of Chromatography A Context: Establishes the baseline retention mechanisms for zwitterionic compounds like 2-MH on amide/ZIC-HILIC phases.
-
Thiol Derivatization Chemistries for HPLC Source: Wiley Analytical Science Context: Detailed reaction kinetics for Monobromobimane (mBBr) and OPA labeling of thiol-histidine species.
-
Source: National Institutes of Health (PMC)
-
Ergothioneine and Precursor Analysis Source: Royal Society of Chemistry (RSC) Context: Provides structural data and fragmentation patterns for 2-MH as a biosynthetic precursor.
Sources
- 2. agilent.com [agilent.com]
- 3. Quantitative determination of endogenous histamine and histidine in biological matrices by double adsorption based on HPLC-MS/MS [jcpu.cpu.edu.cn]
- 4. Evaluation of High Performance Liquid Chromatography and Liquid Chromatography-Tandem Mass Spectrometry Methods for 25 (OH) D3 Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
